Etripamil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H36N2O4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
methyl 3-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate |
InChI |
InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3 |
InChI Key |
VAZNEHLGJGSQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Etripamil: A Preclinical Pharmacology and Toxicology Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, intranasally administered, fast-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its development is centered on providing a patient-centric, self-administered therapy that can be used in a non-medically supervised setting.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology data that have supported its clinical development.
The core of this compound's therapeutic design lies in its rapid onset and short duration of action, which is a key safety feature for at-home use.[5][6] This profile is achieved through its rapid absorption via the nasal mucosa and, critically, its swift metabolism by serum esterases into an inactive metabolite.[1][5] This guide will delve into the preclinical studies that have characterized these properties, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Pharmacology
Mechanism of Action
This compound is a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist.[2] Its primary pharmacological effect is the inhibition of calcium influx into cardiac cells, particularly within the atrioventricular (AV) node.[2][5] By blocking these channels, this compound slows AV nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuits that are responsible for most forms of PSVT, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[1][2]
Pharmacodynamics
Preclinical studies in conscious telemetered cynomolgus monkeys have demonstrated the dose-dependent pharmacodynamic effects of intravenous this compound. These effects include a decrease in systolic blood pressure, an increase in heart rate, and a prolongation of the PR interval on the electrocardiogram (ECG), which is indicative of slowed AV nodal conduction.[7] A dose of 0.3 mg/kg resulted in a mean peak PR prolongation of 27.38% from baseline within 20 minutes of administration.[7]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a very short half-life, a feature deliberately engineered for its intended use.[3][5] This is primarily due to its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[5]
The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies in cynomolgus monkeys.
Table 1: Intravenous this compound Pharmacokinetics in Cynomolgus Monkeys [7]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (ng·min/mL) | t½ (minutes) | Clearance (mL/min/kg) |
| 0.025 | 13.2 | 179 | 12.3 | 139 |
| 0.05 | - | - | - | - |
| 0.15 | - | - | - | - |
| 0.3 | 176 | 2364 | 20.8 | 153 |
Note: Data for 0.05 and 0.15 mg/kg doses were not fully detailed in the provided search results.
Table 2: Intranasal this compound Pharmacokinetics in Cynomolgus Monkeys (Toxicology Study) [7]
| Dose (mg/kg/dose) | Time to Measurable Plasma Concentration |
| 1.9 | Up to 1 hour post-dose |
| 3.8 | Up to 1 or 4 hours post-dose |
| 5.7 | Up to 1 or 4 hours post-dose |
Note: Detailed Cmax, AUC, and t½ values for the intranasal preclinical studies were not available in the search results.
Toxicology
A comprehensive toxicology program was conducted to support the clinical development of this compound, including a pivotal 26-week repeated-dose study in cynomolgus macaques.[6][8]
Single and Repeated-Dose Toxicology
In a 26-week study, cynomolgus macaques received once-weekly intranasal doses of this compound at 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]
No systemic toxicity was observed at any dose level.[8] This resulted in a No Observable Adverse Effect Level (NOAEL) for systemic toxicity of 5.7 mg/kg/dose, the highest dose tested.[6][8]
This compound administration resulted in dose-dependent, reversible local effects in the nasal cavity.[6][8] Findings included minimal to severe nasal epithelial damage, primarily affecting the respiratory and transitional epithelium.[8] These changes were adaptive and reactive, and showed partial to complete recovery after a 28-day recovery period.[8] The NOAEL for local toxicity was determined to be 1.9 mg/kg/dose.[8][9]
Table 3: 26-Week Intranasal this compound Toxicology Study in Cynomolgus Macaques [6][8]
| Parameter | Finding |
| Study Duration | 26 weeks (once weekly administration) |
| Species | Cynomolgus Macaque |
| Route of Administration | Intranasal |
| Dose Levels (mg/kg/dose) | 0 (vehicle), 1.9, 3.8, 5.7 |
| Systemic NOAEL | 5.7 mg/kg/dose |
| Local NOAEL | 1.9 mg/kg/dose |
| Key Local Findings | Minimal to severe, dose-dependent, reversible nasal epithelial damage. |
| Systemic Findings | No systemic toxicity observed. |
Safety Pharmacology
Cardiovascular safety pharmacology studies in monkeys confirmed the expected mechanism of action of this compound, with dose-dependent effects on heart rate, blood pressure, and atrioventricular conduction.[6]
Experimental Protocols
Preclinical Pharmacokinetic Study in Cynomolgus Monkeys
-
Study Design: A two-phase study design was utilized in conscious telemetered cynomolgus monkeys to first assess cardiovascular effects and then characterize the pharmacokinetic profile.[7]
-
Dosing: For intravenous studies, this compound was administered as a 2-minute bolus infusion.[7] For intranasal studies, a nasal spray device was used.[5][8]
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolite, MSP-2030.[5]
-
Bioanalytical Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound and MSP-2030 in plasma.[5][10]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and t½ were determined using noncompartmental analysis.[7]
26-Week Repeated-Dose Intranasal Toxicology Study
-
Species: Cynomolgus macaques (Macaca fascicularis), with equal numbers of males and females per group.[8]
-
Groups: Animals were divided into four groups and administered this compound at dose levels of 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]
-
Administration: The drug was administered into one nostril on a weekly basis for 26 doses.[8]
-
Monitoring: Clinical signs, such as nasal discharge and sneezing, were monitored.[8]
-
Terminal Procedures: At the end of the dosing period, animals underwent a full necropsy. A subset of animals was kept for a 28-day recovery period to assess the reversibility of any findings.[8]
-
Histopathology: A comprehensive histopathological examination of a wide range of tissues was performed, with a particular focus on the nasal cavity, larynx, and nasopharynx.[8]
Conclusion
The preclinical data for this compound strongly support its development as a self-administered therapy for PSVT. Its pharmacological action as an L-type calcium channel blocker is well-characterized, and its pharmacokinetic profile, defined by rapid absorption and a short half-life due to efficient metabolism by serum esterases, is ideally suited for its intended clinical use.[2][5] The comprehensive toxicology program, particularly the 26-week intranasal study in cynomolgus macaques, has established a wide safety margin for systemic effects.[6][8] While local, reversible nasal findings were observed, these are expected with intranasal administration.[6][8] Collectively, the preclinical pharmacology and toxicology profile of this compound has provided a solid foundation for its successful advancement into and through clinical trials.[8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of this compound Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. milestonepharma.com [milestonepharma.com]
Etripamil: A Comprehensive Technical Guide to its Chemical Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its chemical design as a phenylalkylamine derivative, analogous to verapamil, allows for rapid absorption and metabolism, making it suitable for patient self-administration.[1] This technical guide provides an in-depth overview of the chemical synthesis and characterization of this compound, including detailed experimental protocols and a summary of its physicochemical properties.
Chemical Synthesis
The synthesis of this compound is accomplished through a convergent synthetic approach. This method involves the preparation of two key intermediates, which are then coupled and undergo reductive amination to yield the final product.[2] An advantage of this synthetic strategy is the avoidance of highly toxic reagents such as potassium cyanide (KCN) and dimethyl sulfate (B86663) (Me₂SO₄), which were highlighted as problematic in earlier synthetic routes.[3] The synthesis aims to produce the pharmacologically active (S)-enantiomer.[3]
Synthetic Scheme Overview
The overall synthetic strategy can be visualized as the formation of two key synthons followed by their coupling and final modification.
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
While detailed, step-by-step proprietary synthesis methods are not fully public, the literature points to the following key transformations:
-
Synthesis of Intermediate 1 (Amine fragment): One described method involves the conversion of methyl 3-(cyanomethyl)benzoate to methyl 3-(2-aminoethyl)benzoate using sodium borohydride (B1222165) and trifluoroacetic acid.[4] The resulting primary amine can then be protected, methylated, and deprotected to yield the required secondary amine intermediate.[4]
-
Reduction of Nitrile: To a solution of methyl 3-(cyanomethyl)benzoate in THF at -10°C, sodium borohydride is slowly added, followed by trifluoroacetic acid. The reaction is warmed to room temperature and stirred for approximately 16 hours.[4]
-
Boc-Protection: The crude aminoester is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in THF.[4]
-
N-Methylation: The Boc-protected amine is treated with sodium hydride and dimethyl sulfate in THF.[4]
-
Deprotection: The Boc group is removed using trifluoroacetic acid in DCM to yield the secondary amine.[4]
-
-
Synthesis of Intermediate 2 (Aldehyde fragment): An alternative and improved synthesis of a key synthon avoids the use of toxic cyanide by employing a Curtius rearrangement to form a carbamate.[3] This approach allows for better control of the stereocenter, which is crucial for the pharmacological activity of the (S)-enantiomer of this compound.[3] Another described route involves reacting 2-bromopropane with methyl acrylate (B77674) in the presence of sodium hydroxide (B78521) and a phase transfer catalyst.[2]
The two key intermediates are coupled via reductive amination to form the final this compound molecule.[2] This typically involves the reaction of the secondary amine (Intermediate 1) with the aldehyde (Intermediate 2) in the presence of a reducing agent, such as sodium triacetoxyborohydride.
Chemical Characterization
The identity, purity, and quantity of this compound are determined using a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]benzoate | [5] |
| Molecular Formula | C₂₇H₃₆N₂O₄ | [5] |
| Molecular Weight | 452.6 g/mol | [5] |
| CAS Number | 1593673-23-4 | [5] |
| Appearance | Brown to wine red oil | [6] |
Spectroscopic and Chromatographic Analysis
LC-MS/MS is the primary method for the quantitative analysis of this compound and its inactive metabolite, MSP-2030, in biological matrices such as human plasma.[1][7][8]
Experimental Protocol: Quantification of this compound in Human Plasma
-
Sample Preparation:
-
Plasma samples are prepared using liquid-liquid extraction or protein precipitation to isolate the analyte and an internal standard (e.g., Verapamil-d7).[1][9] For protein precipitation, a solvent like acetonitrile (B52724) with 1% formic acid is typically used.[9]
-
-
Chromatographic Separation:
-
The extracted samples are injected into a liquid chromatography system.[1]
-
Analytical Column: A C8 or C18 analytical column is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component containing a modifier (e.g., formic acid).[1]
-
-
Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Positive electrospray ionization (ESI) is used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[7] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.[1] A peak with a mass-to-charge ratio (m/z) of 453, corresponding to the [M+H]⁺ molecular ion of this compound, is expected.[4]
-
While detailed NMR spectral data for this compound is not widely published in the provided search results, NMR spectroscopy is a crucial technique for the structural elucidation and confirmation of the chemical structure of the synthesized molecule and its intermediates. It is also used to identify and quantify by-products during synthesis development.[3]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of L-type calcium channels (CaV1.2).[1]
Signaling Pathway
By blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period.[1] This action interrupts the re-entrant circuit that underlies most forms of PSVT, thereby restoring normal sinus rhythm.[1]
Caption: Mechanism of action of this compound in AV nodal cells.
Conclusion
This compound represents a significant advancement in the acute management of PSVT, with a well-defined synthetic pathway that has been optimized for safety and stereocontrol. Its chemical and pharmacological properties are well-characterized by modern analytical techniques, particularly LC-MS/MS, which is essential for clinical and pharmacokinetic studies. The targeted mechanism of action, potent L-type calcium channel blockade, provides a rapid and effective means of terminating supraventricular tachycardia. This guide provides a foundational understanding for researchers and professionals involved in the development and study of novel cardiovascular therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-8525304) [evitachem.com]
- 3. dipharma.com [dipharma.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound | C27H36N2O4 | CID 91824132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. milestonepharma.com [milestonepharma.com]
- 9. This compound | 1593673-23-4 | Benchchem [benchchem.com]
Etripamil in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker developed for intranasal self-administration for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its clinical profile is characterized by rapid absorption and a short duration of action, features desirable for an on-demand therapy.[3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in animal models, with a primary focus on studies conducted in cynomolgus monkeys, the most extensively reported preclinical species. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in the field of cardiovascular pharmaceuticals.
Mechanism of Action
This compound's primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which are crucial for atrioventricular (AV) nodal conduction.[4] By inhibiting the influx of calcium ions into the cardiac cells of the AV node, this compound slows conduction velocity and prolongs the effective refractory period.[4][5] This action interrupts the re-entrant circuit responsible for most forms of PSVT, leading to the termination of the tachycardia and restoration of a normal sinus rhythm.[4][6]
Pharmacokinetics
Preclinical studies, predominantly in cynomolgus monkeys, have been crucial in defining the pharmacokinetic profile of this compound. These studies have demonstrated rapid absorption following intranasal administration and a short half-life, largely attributable to rapid metabolism by plasma esterases into an inactive metabolite, MSP-2030.[1][7]
Data Presentation: Pharmacokinetics in Cynomolgus Monkeys
The following tables summarize key pharmacokinetic parameters for this compound following intravenous and intranasal administration in cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Cynomolgus Monkeys [1][8]
| Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋∞ (ng·min/mL) | Half-life (t½) (minutes) |
| 0.025 | 13.2 | 179 | 12.3 |
| 0.05 | 28.1 | 385 | 14.1 |
| 0.15 | 88.0 | 1220 | 16.7 |
| 0.30 | 176 | 2364 | 20.8 |
Data shows that systemic exposure to this compound (Cmax and AUC) increased in a dose-proportional manner. The half-life remained consistently short across the dose range.[1]
Table 2: Time to Detectable Plasma Concentrations of Intranasal this compound in Cynomolgus Monkeys [1][9]
| Dose (mg/kg/dose) | Duration of Measurable Plasma Concentrations |
| 1.9 | Up to 1 hour post-dose |
| 3.8 | Up to 1 or 4 hours post-dose |
| 5.7 | Up to 1 or 4 hours post-dose |
Data is from a preclinical safety study with once-weekly intranasal administration. The transient nature of measurable plasma concentrations is consistent with this compound's short half-life.[9]
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its mechanism of action. In animal models, this compound has demonstrated dose-dependent effects on key cardiovascular parameters.
Data Presentation: Pharmacodynamics in Cynomolgus Monkeys
Table 3: Cardiovascular Effects of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys [1]
| Dose (mg/kg) | Mean Highest PR Prolongation from Baseline (%) (within 20 mins post-dose) | Cardiovascular Observations |
| 0.025 | Dose-dependent increase | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |
| 0.05 | Dose-dependent increase | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |
| 0.15 | Dose-dependent increase | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |
| 0.30 | 27.38% | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of preclinical findings. The following section outlines the protocols used in key pharmacokinetic and pharmacodynamic studies of this compound.
In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys[7][9]
-
Objective: To characterize the pharmacokinetic profile of this compound following intravenous and intranasal administration.
-
Animal Model: Conscious cynomolgus monkeys, often equipped with telemetry transmitters for cardiovascular safety and pharmacodynamic assessments.
-
Intravenous Administration Protocol:
-
Animal Preparation: Animals were fitted with vascular access ports for remote dosing and blood sampling to minimize stress.
-
Dosing: this compound was administered as a 2-minute intravenous bolus infusion at doses ranging from 0.025 to 0.3 mg/kg.
-
Blood Sampling: Blood samples were collected at multiple time points to characterize the rapid absorption and elimination phases. Plasma was separated by centrifugation and stored frozen until analysis.
-
-
Intranasal Administration Protocol:
-
Animal Acclimation: To reduce procedure-related stress, animals were acclimated to the intranasal administration procedure using a saline placebo.
-
Dosing: this compound was administered into one nostril using a single-use nasal spray device. Doses in preclinical safety studies ranged from 1.9 to 5.7 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolite, MSP-2030.
-
Arrhythmia Induction for Efficacy Testing
While specific preclinical efficacy studies for this compound are not widely published, the following protocols for inducing arrhythmias are standard in the field and relevant for testing antiarrhythmic agents like this compound.
-
Objective: To induce a sustained supraventricular tachycardia to evaluate the efficacy of this compound.
-
Animal Models: Canines or swine are often used for arrhythmia induction studies due to their larger heart size, which is more analogous to humans.
-
General Protocol for Programmed Electrical Stimulation (PES):
-
Animal Preparation: The animal is anesthetized, and multipolar electrode catheters are inserted via venous access and positioned in the heart (e.g., high right atrium, His-bundle region, right ventricular apex) under fluoroscopic guidance.
-
Induction of Tachycardia:
-
Programmed Electrical Stimulation: A drive train of stimuli (S1) is delivered at a fixed cycle length, followed by a premature extrastimulus (S2) with a progressively decreasing coupling interval. This can be repeated with additional extrastimuli (S3, S4) if necessary.
-
Burst Atrial Pacing: Rapid atrial pacing for several seconds is performed to facilitate arrhythmia induction.
-
-
Drug Administration: Once sustained SVT is established, intranasal this compound or a vehicle control is administered.
-
Efficacy Assessment: The primary endpoint is the time to termination of the arrhythmia and conversion to sinus rhythm, monitored via continuous ECG.
-
Bioanalytical Method for Quantification in Plasma
The quantification of this compound and its metabolite, MSP-2030, in plasma is performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[2][6]
-
Sample Preparation: Protein precipitation is a common method. An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the plasma sample, followed by a cold organic solvent like acetonitrile (B52724) to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[2]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of water and acetonitrile with a modifier like formic acid.[5]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.[2]
Safety and Toxicology
Preclinical safety studies are essential to define the toxicological profile of a new drug candidate.
Data Presentation: Safety and Toxicology in Cynomolgus Macaques
Table 4: Summary of a 26-Week Repeated-Dose Intranasal Toxicity Study in Cynomolgus Macaques [4][10][11]
| Parameter | Findings |
| Doses Administered | 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose, administered once weekly into the left nostril for 26 doses. |
| Systemic Toxicity | No macroscopic or systemic microscopic findings at any dose. |
| Local Toxicity | This compound-related adaptive and reactive local changes affecting the nasal cavity, larynx, and nasopharynx were observed at ≥1.9 mg/kg/dose. These changes showed partial to complete recovery after a 28-day recovery period. |
| Systemic NOAEL | 5.7 mg/kg/dose (the highest dose tested). |
| Local Toxicity NOAEL | 1.9 mg/kg/dose. |
NOAEL: No Observed Adverse Effect Level.
Conclusion
The preclinical data for this compound, primarily from studies in cynomolgus monkeys, demonstrate a pharmacokinetic and pharmacodynamic profile consistent with its intended clinical use as a rapid-acting, self-administered therapy for PSVT. The intravenous and intranasal studies have established a clear dose-proportional pharmacokinetic profile and predictable, dose-dependent cardiovascular effects. The short half-life, driven by rapid esterase metabolism, is a key feature of its safety profile for out-of-hospital use. The comprehensive safety evaluation in cynomolgus macaques supports its continued clinical development. While quantitative data in other animal models such as rodents and canines are limited in the public domain, the existing preclinical data provides a strong foundation for the clinical application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. milestonepharma.com [milestonepharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Characterization of Etripamil's Ion Channel Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker.[1] It is primarily developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] Its therapeutic effect is mainly attributed to the blockade of L-type calcium channels (CaV1.2), which slows atrioventricular (AV) nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit responsible for most forms of PSVT.[2][4] However, emerging evidence indicates that this compound possesses a more complex pharmacological profile, exhibiting effects on multiple cardiac ion channels, which contributes to its overall antiarrhythmic properties.[1][4] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's ion channel activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.
Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels
The following tables summarize the known quantitative effects of this compound on various human cardiac ion channels, as determined by in-vitro electrophysiological studies. It is important to note that comprehensive in-vitro IC50 values for this compound are not widely published; therefore, data is presented as a percentage of block at given concentrations.[5]
Table 1: this compound's Effect on Calcium and Sodium Channels
| Ion Channel | Current | Species | Cell Type | This compound Concentration | Effect |
| CaV1.2 | ICa,L | Human | Atrial Cardiomyocytes | 100 µM | 31% block[6] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 1 µM | Significant reduction[6] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 100 µM | 59% block[6] |
Table 2: this compound's Effect on Potassium Channels
| Ion Channel | Current | Species | Cell Type | This compound Concentration | Effect |
| KV1.5 | IKur | Human | Atrial Cardiomyocytes | 100 µM | Potent block[1][6] |
| TASK-1 | Human | Inhibition[1] | |||
| TASK-3 | Human | Inhibition[1] | |||
| hERG | IKr | Human | Inhibition[1] | ||
| Kir3.1/3.4 | Human | Inhibition[1] | |||
| KCNQ1/KCNE1 | IKs | Human | Inhibition[1] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism involves the direct blockade of L-type calcium channels in AV nodal cells, reducing calcium influx and thereby slowing conduction and increasing the refractory period.[4] This action is crucial for terminating re-entrant tachycardias like PSVT.[4] Beyond this, its inhibitory effects on various potassium channels can prolong the action potential duration, a Class III antiarrhythmic effect, while its blockade of sodium channels represents a Class I antiarrhythmic action that reduces tissue excitability.[1]
Experimental Protocols
The characterization of this compound's ion channel activity primarily relies on patch-clamp electrophysiology and two-electrode voltage clamp (TEVC) techniques.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol is used to record action potentials and specific ion channel currents from isolated cardiac myocytes.[7]
1. Isolation of Cardiomyocytes:
-
Adult ventricular or atrial myocytes are isolated from animal hearts (e.g., guinea pig, rabbit, or human tissue samples) using enzymatic digestion with collagenase and protease via a Langendorff apparatus.[7]
-
The isolated cells are then filtered and stored in a high-potassium solution.[7]
2. Cell Plating and Solutions:
-
Cardiomyocytes are plated in a recording chamber on an inverted microscope stage and perfused with an external solution (e.g., Tyrode's solution).[7]
-
The internal (pipette) solution is formulated to mimic the intracellular environment.[7]
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[7]
-
Internal Solution (Pipette): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with KOH.[7]
3. Recording Procedure:
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass.[7]
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[7]
-
The whole-cell configuration is achieved by rupturing the cell membrane within the pipette tip.[7]
-
For action potential recordings, the amplifier is set to current-clamp mode, and baseline action potentials are recorded at a steady pacing frequency (e.g., 1 Hz).[7]
-
For specific ion current recordings (e.g., ICa,L, INa, IKur), the amplifier is set to voltage-clamp mode, and specific voltage protocols are applied to isolate the current of interest.
-
This compound is then perfused at various concentrations to determine its effect on action potential duration or ion channel currents.[4]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is employed to study the effect of this compound on specific ion channels heterologously expressed in Xenopus oocytes.[4]
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.[4][8]
-
cRNA encoding the specific ion channel of interest (e.g., CaV1.2, KV1.5, hERG) is injected into the oocytes.[4]
-
Oocytes are incubated for 2-5 days to allow for channel protein expression.[4]
2. TEVC Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., Barth's solution).[8]
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
A specific voltage protocol is applied to elicit ionic currents through the expressed channels, and the baseline current is recorded.[8]
3. Drug Application and Data Acquisition:
-
A series of this compound dilutions are prepared in the recording solution.[8]
-
The oocyte is sequentially perfused with increasing concentrations of this compound.[8]
-
At each concentration, the same voltage protocol is applied, and the resulting current is recorded.[8]
-
A washout period with the recording solution is performed to assess the reversibility of the channel block.[8]
4. Data Analysis:
-
The peak current amplitude at each this compound concentration is measured.[8]
-
The percentage of block is calculated, and the data is fitted to a Hill equation to determine the IC50 value.
Conclusion
The in-vitro characterization of this compound reveals a multi-channel modulation profile that extends beyond its primary action as an L-type calcium channel blocker.[4] Its effects on sodium and a variety of potassium channels likely contribute to its overall antiarrhythmic efficacy.[1] The experimental protocols outlined in this guide, particularly whole-cell patch-clamp and two-electrode voltage clamp, are fundamental for elucidating the detailed pharmacology of this compound and similar compounds. Further research to determine the precise binding kinetics and IC50 values across a comprehensive panel of cardiac ion channels will provide a more complete understanding of its electrophysiological effects and potential therapeutic applications.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Etripamil: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil (B607387) is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed by Milestone Pharmaceuticals for the acute treatment of paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR).[1][2] As a new chemical entity, this compound was designed to provide a rapid-response therapy that can be self-administered by patients outside of a healthcare setting, addressing a significant unmet need for episodic cardiovascular conditions.[1][3] Its development program has demonstrated a favorable efficacy and safety profile in multiple clinical trials, leading to its recent FDA approval under the brand name CARDAMYST™.[4] This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.
Discovery and Rationale for Development
The development of this compound was driven by the need for a rapid, safe, and effective treatment for PSVT that patients could self-administer at the onset of an episode.[3][5] Existing treatments were often limited to vagal maneuvers, which are frequently unsuccessful, or intravenous therapies administered in a hospital setting.[3] "Pill-in-the-pocket" oral medications have slower absorption and variable efficacy.[3][5]
Milestone Pharmaceuticals focused on creating a new chemical entity that preserved the beneficial pharmacology of known calcium channel blockers while altering its pharmacokinetic profile for rapid onset and short duration of action.[1] The result was this compound, a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist, structurally similar to verapamil.[6][7] The key innovation was its formulation as a nasal spray, which allows for rapid absorption through the vascular nasal mucosa, with a time-to-peak plasma concentration of approximately 8 minutes.[1][6][7] The drug is metabolized by ubiquitous serum esterases to an inactive carboxylic acid, contributing to its short half-life of about 20 minutes.[6][7]
Mechanism of Action
This compound exerts its antiarrhythmic effect by selectively blocking L-type calcium channels (Ca_v1.2) in cardiac tissue, particularly within the atrioventricular (AV) node.[8][9] This blockade inhibits the influx of calcium ions into cardiac cells during depolarization.[8] In the context of PSVT, which is most commonly due to a re-entrant circuit involving the AV node (atrioventricular nodal re-entrant tachycardia or atrioventricular re-entrant tachycardia), this reduction in calcium current has two primary effects:[6]
-
Slowed AV Nodal Conduction: By slowing the electrical conduction through the AV node, this compound can interrupt the re-entrant circuit that sustains the tachycardia.[6][9]
-
Prolonged AV Nodal Refractory Period: this compound increases the effective refractory period of the AV node, making it less likely to conduct the rapid impulses of the arrhythmia.[6]
High-density electroanatomic mapping has suggested that this compound causes a loss of voltage in the slow pathway bridge of the AV node, with a gradual recovery that mirrors the observed changes in atrioventricular block cycle length.[6]
Preclinical Development
Preclinical evaluation of this compound was primarily conducted in cynomolgus macaques to assess its pharmacokinetics, pharmacodynamics, and safety profile.[8][10]
Pharmacokinetics and Pharmacodynamics
Intravenous administration in conscious cynomolgus monkeys demonstrated a dose-dependent increase in systemic exposure, with a mean half-life ranging from 12.3 to 20.8 minutes.[11] this compound produced dose-dependent increases in the PR interval and decreases in systolic blood pressure.[11] These preclinical studies established a pharmacokinetic and pharmacodynamic profile suitable for a rapid-acting, on-demand therapy.[8]
Toxicology
Systemic and local toxicity of once-weekly intranasal administration of this compound was evaluated in cynomolgus macaques for 26 doses.[10]
-
Systemic Toxicity: The no-observed-adverse-effect level (NOAEL) for systemic toxicity was the high dose of 5.7 mg/kg/dose, with no macroscopic or systemic microscopic findings at any dose.[10]
-
Local Toxicity: The NOAEL for local toxicity was 1.9 mg/kg/dose.[10] At higher doses, this compound-related adaptive and reactive local changes were observed in the nasal cavity, larynx, and nasopharynx, which showed partial to complete recovery after a 28-day period.[10]
-
Clinical Signs: Transient clinical signs related to intranasal administration, such as nasal discharge and sneezing, were observed.[10]
These data supported the progression of this compound into human clinical trials.[10]
Clinical Development
This compound has undergone a comprehensive clinical development program, primarily focusing on the treatment of PSVT, with a Phase 2 proof-of-concept trial in AFib-RVR.[1][12] The overarching program for PSVT is known as the NODE program.[4]
Phase 1 Studies
Phase 1 studies in healthy volunteers showed that this compound had a rapid onset of action, reaching pharmacologically relevant plasma levels within five minutes of intranasal administration.[13]
Phase 2 Studies
The NODE-1 trial was a Phase 2, randomized, placebo-controlled, double-blind, dose-ranging study that evaluated the efficacy and safety of intranasal this compound for the conversion of induced PSVT in a clinical setting.[6][14] The study found that this compound at doses of 70-140 mg resulted in conversion rates of 65-95% compared to 35% with placebo, with a median conversion time of less than three minutes.[14][15]
The ReVeRA-201 trial was a Phase 2, multicenter, randomized, controlled study of this compound nasal spray for the acute reduction of rapid ventricular rate in patients with symptomatic atrial fibrillation.[16][17][18] The study met its primary endpoint, with patients in the this compound arm experiencing a significantly greater mean reduction in ventricular rate compared to placebo.[16][19]
Phase 3 Studies
The pivotal Phase 3 program for PSVT included the NODE-301 and RAPID (NODE-301 Part 2) trials.[4][20]
The RAPID trial was a multicenter, randomized, placebo-controlled, event-driven trial that enrolled 706 patients to evaluate the efficacy and safety of self-administered this compound for PSVT in an at-home setting.[12][21][22] Patients who did not experience symptom relief within 10 minutes were instructed to self-administer a second dose.[21] The trial met its primary endpoint, with a significantly higher rate of conversion to sinus rhythm within 30 minutes for patients on this compound compared to placebo.[12][21]
Open-Label Safety Studies
The NODE-302 and NODE-303 studies were open-label extension trials designed to evaluate the long-term safety and efficacy of this compound for the management of recurrent PSVT episodes in a real-world setting.[6][23][24]
Clinical Trial Data
The following tables summarize the key quantitative data from the major clinical trials of this compound.
Table 1: Efficacy of this compound in Paroxysmal Supraventricular Tachycardia (PSVT)
| Trial | Treatment Arm | N | Primary Endpoint | Conversion Rate at 30 min | Median Time to Conversion |
| RAPID (Phase 3) | This compound 70 mg | ~353 | Time to conversion of PSVT to sinus rhythm | 64.3%[12][25] | 17.2 minutes[14][25] |
| Placebo | ~353 | 31.2%[12][25] | 53.5 minutes[14] | ||
| NODE-301 (Phase 3) | This compound 70 mg | - | Time to conversion of PSVT to sinus rhythm within 5 hours | 53.7% (at 5 hours)[26] | Not the primary endpoint (5 hours)[27] |
| Placebo | - | 34.7% (at 5 hours)[27] | |||
| NODE-1 (Phase 2) | This compound 70-140 mg | - | Conversion to sinus rhythm at 15 min | 65-95% | < 3 minutes[14] |
| Placebo | - | 35%[14] |
Data from multiple sources.[12][14][15][25][26][27]
Table 2: Efficacy of this compound in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) - ReVeRA-201 (Phase 2)
| Parameter | This compound | Placebo | p-value |
| Mean Maximum Ventricular Rate Reduction (bpm) | 34.97[16] | 5.06[16] | < 0.0001[16] |
| Median Time to Max Reduction (minutes) | 13[16] | - | |
| Patients Achieving VR < 100 bpm | 58.3%[16][19] | 4.0%[16][19] | < 0.0001[16] |
| Patients with ≥20% VR Reduction | 66.7%[16] (67%[19]) | 0%[16][19] | < 0.0001[16] |
Data from the ReVeRA-201 Phase 2 study.[16][19]
Table 3: Safety and Tolerability of this compound in PSVT (RAPID Trial)
| Adverse Event | This compound | Placebo |
| Nasal Discomfort | 23%[28] | - |
| Nasal Congestion | 13%[28] | - |
| Rhinorrhea | 9%[28] | - |
| Randomized Treatment Emergent AEs (Mild) | 68%[12][21] | - |
| Randomized Treatment Emergent AEs (Moderate) | 31%[12][21] | - |
| Serious AEs related to this compound | None reported[12][21] | - |
Most common adverse events were related to the nasal administration site and were transient.[12][21][28]
Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive and proprietary. However, based on published literature, the general methodologies can be outlined.
Key Clinical Trial Design (RAPID - Phase 3)
-
Patient Population: Patients with a documented history of PSVT.[29]
-
Design: Randomized, double-blind, placebo-controlled, event-driven, multicenter trial.[29]
-
Procedure: After experiencing symptoms of PSVT that persisted after a vagal maneuver, patients were instructed to self-administer the intranasal spray.[24][29] An ambulatory cardiac monitoring system was used to capture continuous electrocardiogram (ECG) recordings.[24][29]
-
Dosing: An initial 70 mg dose was administered. If symptoms persisted after 10 minutes, a second 70 mg dose could be self-administered.[15][24]
-
Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within a specified timeframe (e.g., 30 minutes for RAPID).[25][29]
In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
This protocol outlines a general method for measuring the inhibitory effect of this compound on L-type calcium channels.[30]
-
Cell Line: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Ca_v1.2 channels).[30]
-
Method:
-
Establish a whole-cell patch-clamp recording configuration.[30]
-
Record baseline L-type calcium currents using a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).[30]
-
Perfuse the cells with an external solution containing different concentrations of this compound.[30]
-
Record the currents at each concentration after the effect reaches a steady state.[30]
-
Wash out the drug to observe the reversibility of the effect.[30]
-
-
Analysis: Determine the percentage of current inhibition and construct a dose-response curve to calculate the IC50.[30]
Regulatory Milestones and Future Directions
Milestone Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound for the treatment of PSVT.[2] After receiving a Complete Response Letter (CRL) in March 2025 related to Chemistry, Manufacturing, and Controls (CMC) issues, the company submitted a response and subsequently received FDA approval for CARDAMYST™ (this compound) in December 2025.[4][20][31]
With the approval for PSVT, development for AFib-RVR is expected to proceed under a supplemental NDA (sNDA) pathway. Further studies are also underway to evaluate this compound in pediatric patients with PSVT.[32] The successful development of this compound represents a significant advancement in the management of episodic cardiac arrhythmias, empowering patients with a self-administered, on-demand treatment option.[12]
References
- 1. milestonepharma.com [milestonepharma.com]
- 2. Milestone Pharmaceuticals Announces Submission of New Drug Application to the U.S. FDA for this compound [prnewswire.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hcplive.com [hcplive.com]
- 5. researchgate.net [researchgate.net]
- 6. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. corxelbio.com [corxelbio.com]
- 13. Milestone Pharmaceuticals Announces USAN Approval of Generic Name "this compound" for its Phase 2 Clinical Development Product for the Treatment of Paroxysmal Supraventricular Tachycardia [prnewswire.com]
- 14. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. This compound Nasal Spray Shows Promise for AF Patients With Rapid Ventricular Rate | tctmd.com [tctmd.com]
- 17. hcplive.com [hcplive.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. dicardiology.com [dicardiology.com]
- 20. hcplive.com [hcplive.com]
- 21. RAPID: Positive Top-line Results for this compound Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 22. labiotech.eu [labiotech.eu]
- 23. This compound Nasal Spray for Supraventricular Tachycardia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Milestone Pharmaceuticals Announces New Data from Phase 3 RAPID Trial of this compound Nasal Spray in Patients with PSVT During Late-Breaking Session at the AHA Scientific Sessions 2022 [prnewswire.com]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 29. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of this compound Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 30. benchchem.com [benchchem.com]
- 31. Milestone Pharmaceuticals Announces FDA Acceptance of the Company’s Response to the CRL for CARDAMYST™ (this compound) Nasal Spray | Milestone Pharmaceuticals, Inc. [investors.milestonepharma.com]
- 32. milestonepharma.com [milestonepharma.com]
Etripamil's Effect on Cardiac Action Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil (B607387) is a novel, intranasally administered, short-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which are pivotal in the propagation of electrical impulses through the atrioventricular (AV) node.[4][5] By inhibiting the influx of calcium ions in AV nodal tissue, this compound slows conduction velocity and prolongs the effective refractory period of the AV node, effectively terminating reentrant tachycardias that rely on this node.[4][5] Emerging evidence, however, indicates a more complex pharmacological profile, with this compound exhibiting effects on multiple cardiac ion channels, including sodium and potassium channels, contributing to its antiarrhythmic properties.[4] This guide provides a comprehensive technical overview of the cellular electrophysiological effects of this compound, detailing its multi-channel modulation, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism of action.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound's principal therapeutic effect stems from its potent and rapid antagonism of L-type calcium channels (CaV1.2).[4] In cardiac myocytes, the influx of calcium through these channels during Phase 2 (the plateau phase) of the action potential is a critical determinant of the action potential duration.[2] By blocking these channels, this compound is expected to shorten the plateau phase and, consequently, the overall action potential duration in ventricular myocytes.[2] However, its more clinically significant effect is on the AV node, where it prolongs the effective refractory period.[2][4] This action is particularly effective in terminating reentrant arrhythmias such as atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT), which constitute the majority of PSVT cases.[4]
Signaling Pathway of this compound's Primary Action
Signaling pathway of this compound's primary action on the AV node.
Multi-Channel Modulation: Beyond L-Type Calcium Channels
Recent research has revealed that this compound's antiarrhythmic properties are not solely dependent on L-type calcium channel blockade. It exhibits a broader spectrum of activity, influencing other key cardiac ion channels.[4]
Effects on Potassium Channels
Studies have shown that this compound inhibits several types of atrial potassium channels, including KV1.5, TASK-1, TASK-3, hERG, Kir3.1/3.4, and KCNQ1/KCNE1 channels.[4] The inhibition of these outward potassium currents leads to a prolongation of the action potential duration (APD) in human atrial cardiomyocytes, a characteristic of Class III antiarrhythmic agents.[4] This effect can contribute to the termination of reentrant arrhythmias by increasing the refractory period of the atrial tissue.[4]
Effects on Sodium Channels
This compound has also been observed to inhibit the cardiac sodium channel, NaV1.5.[4] This blockade of the inward sodium current represents a Class I antiarrhythmic effect.[4] By reducing the excitability of cardiac tissue, this action can help to suppress ectopic firing and slow conduction, further contributing to its antiarrhythmic potential.[4]
Data Presentation
Preclinical Pharmacodynamic Data
A study in conscious telemetered cynomolgus monkeys provides insight into the dose-dependent effects of intravenous this compound on key cardiovascular parameters.[6][7]
| This compound Dose (mg/kg, IV) | Mean Maximum PR Prolongation from Baseline (%)[7] |
| 0 (Placebo) | 4.53 |
| 0.025 | 6.60 |
| 0.05 | 6.15 |
| 0.15 | 12.13 |
| 0.3 | 27.38 |
| This compound Dose (mg/kg, IV) | Mean Peak Decrease in Systolic Blood Pressure (mmHg)[7] | Mean Peak Increase in Heart Rate (bpm)[7] |
| 0 (Placebo) | - | - |
| 0.025 | ~5 | ~20 |
| 0.05 | ~10 | ~30 |
| 0.15 | ~20 | ~50 |
| 0.3 | ~35 | ~70 |
Note: Blood pressure and heart rate data are estimated from graphical representations in the source and are approximate.
Clinical Pharmacokinetic and Pharmacodynamic Data
Intranasal administration of this compound results in rapid absorption and onset of action.[3][8]
| Parameter | Value | Study/Dose |
| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes | Phase 1 (≥14 mg)[3][8] |
| Plasma Concentration Decline | ~60% reduction at 25 minutes | Phase 1 (70 mg)[3] |
| ~80% reduction within 50 minutes | Phase 1 (70 mg)[3] | |
| Terminal Half-life (t½) | ~1.5 hours | 60 mg dose[8] |
| ~2.5 - 3 hours | 70 and 105 mg doses[8] | |
| PR Interval Prolongation (>10% from baseline) | Achieved in < 10 minutes | Doses of ≥60 mg[8][9] |
| Sustained for ~30-45 minutes | Doses of ≥60 mg[8][9] |
Clinical Efficacy in PSVT Conversion
Multiple clinical trials have demonstrated the efficacy of intranasally administered this compound in converting PSVT to sinus rhythm.
| Time Point | This compound Conversion Rate (%) | Placebo Conversion Rate (%) | Study |
| 15 minutes | 46.3 | 26.0 | Meta-analysis[10] |
| 30 minutes | 52.3 - 64.3 | 27.7 - 31.2 | Meta-analysis, RAPID[10][11] |
| 60 minutes | 60.9 | 46.6 | Meta-analysis[10] |
| 300 minutes | 78.2 | 70.9 | Meta-analysis[10] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Technique
The effects of this compound on specific ion channels are typically investigated using the patch-clamp technique in isolated cardiomyocytes or heterologous expression systems (e.g., Xenopus oocytes).[2][5]
Workflow for Whole-Cell Patch-Clamp Recordings:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. milestonepharma.com [milestonepharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
Preclinical Safety Evaluation of Etripamil Nasal Spray: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil is a novel, intranasally administered, short-acting L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its development program has included a comprehensive preclinical safety evaluation to support its clinical use. This technical guide provides an in-depth overview of the publicly available preclinical safety data for this compound nasal spray, with a focus on quantitative data, experimental protocols, and visual representations of key concepts. The preclinical data indicate that this compound is well-tolerated systemically, with a high No Observable Adverse Effect Level (NOAEL).[2] Local adverse effects are primarily confined to the nasal cavity, the intended site of administration, and have been shown to be reversible.[2]
Mechanism of Action
This compound is a phenylalkylamine derivative and a structural analog of verapamil.[1] It functions as a potent and selective antagonist of L-type calcium channels (CaV1.2), which are critical to the heart's electrical conduction system.[1] By inhibiting the influx of calcium ions through these channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period.[1][3] This action effectively interrupts the re-entrant circuits responsible for most forms of PSVT, leading to the restoration of a normal sinus rhythm.[1][3]
Preclinical Safety and Toxicity Studies
A comprehensive preclinical program was undertaken to characterize the safety profile of this compound nasal spray. The following sections detail the key studies and their findings.
Repeated-Dose Intranasal Toxicity
A pivotal repeated-dose toxicity study was conducted in cynomolgus macaques to assess both systemic and local toxicity.[4][5]
Experimental Protocol:
-
Test System: Cynomolgus macaques (Macaca fascicularis), a relevant non-rodent species for human safety assessment.[4][5]
-
Groups: Four groups of animals (N=8; 4 males and 4 females per group).[4][5]
-
Dosage Levels: 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[4][5]
-
Route of Administration: Intranasal, administered into the left nostril, consistent with the intended clinical route.[4][5]
-
Dosing Frequency and Duration: Once weekly for 26 doses.[4][5]
-
Recovery Period: A 28-day recovery period was included to assess the persistence, reversibility, and progression of any findings.[4][5]
-
Endpoints: Clinical signs, macroscopic and microscopic pathology.
Summary of Findings:
| Parameter | Observation | Citation |
| Systemic Toxicity | No macroscopic or systemic microscopic findings at any dose. | [4][5] |
| Systemic NOAEL: 5.7 mg/kg/dose (the highest dose tested). | [4][5] | |
| Local Toxicity | This compound-related adaptive and reactive local changes were observed in the nasal cavity, larynx, and nasopharynx at doses ≥1.9 mg/kg/dose. | [4][5] |
| Minimal to severe dose-dependent nasal epithelial damage, primarily affecting respiratory and transitional epithelium. | [4][5] | |
| Local Toxicity NOAEL: 1.9 mg/kg/dose. | [4][5] | |
| Reversibility | Following the 28-day recovery period, microscopic changes were confined to the left nasal cavity and nasopharynx and were significantly lower in incidence and severity, indicating partial to complete recovery. | [4] |
| Clinical Signs | Transient and related to intranasal administration (e.g., nasal discharge, sneezing). | [4][5] |
Cardiovascular Safety Pharmacology
The cardiovascular safety of this compound was evaluated in telemetered cynomolgus macaques.[2]
Experimental Protocol:
-
Test System: Telemetered cynomolgus macaques.[2]
-
Endpoints: Heart rate, blood pressure, and atrioventricular (AV) conduction (PR interval).
-
Key Findings: Dose-dependent increases in PR interval and heart rate, and decreases in blood pressure were observed, consistent with the drug's mechanism of action as a calcium channel blocker.[2]
Summary of Cardiovascular Effects:
| Parameter | Effect | Citation |
| PR Interval | Dose-dependent increase | [2] |
| Heart Rate | Dose-dependent increase | [2] |
| Blood Pressure | Dose-dependent decrease | [2] |
Genotoxicity and Carcinogenicity
Specific data from genotoxicity (e.g., Ames test, micronucleus assay) and carcinogenicity studies for this compound are not publicly available. However, standard regulatory guidelines require a battery of tests to assess the mutagenic and carcinogenic potential of new chemical entities.
Typical Experimental Protocols:
-
Genotoxicity:
-
Ames Test: A bacterial reverse mutation assay to assess for point mutations.
-
In vitro Mammalian Cell Gene Mutation Test: (e.g., mouse lymphoma assay) to detect gene mutations and clastogenicity.
-
In vivo Micronucleus Test: In rodents to assess for chromosomal damage.
-
-
Carcinogenicity: Long-term (e.g., 2-year) bioassays in two rodent species (typically rats and mice) to evaluate the carcinogenic potential upon chronic exposure.
Reproductive and Developmental Toxicology
While detailed study reports are not publicly available, it has been noted that reproductive toxicity studies for this compound have not shown teratogenic effects, but adverse effects on the embryo and fetus at high doses have been observed.[2]
Typical Experimental Protocols:
-
Fertility and Early Embryonic Development: Typically conducted in rats to assess effects on mating, fertility, and early embryonic development.
-
Embryo-Fetal Development: Conducted in at least two species (typically a rodent, like the rat, and a non-rodent, like the rabbit) to assess for teratogenicity and developmental toxicity.
-
Pre- and Postnatal Development: Usually conducted in rats to evaluate effects on late fetal development, parturition, lactation, and offspring viability and growth.
Preclinical Study Workflow
The preclinical safety evaluation of a new drug like this compound typically follows a structured workflow to systematically assess its toxicological profile before human trials.
Conclusion
The preclinical safety data for this compound nasal spray support its development as a locally administered drug with minimal systemic toxicity.[2] The comprehensive evaluation, particularly the repeated-dose toxicity study in cynomolgus macaques, establishes a wide safety margin for systemic effects.[2] The observed local effects in the nasal cavity are an expected consequence of the intranasal route of administration and have demonstrated reversibility.[2] The cardiovascular safety profile is consistent with its mechanism of action as a calcium channel blocker.[2] While specific data on genotoxicity, carcinogenicity, and reproductive toxicology are not publicly available, the progression of this compound through late-stage clinical trials suggests that a comprehensive preclinical safety package was completed to the satisfaction of regulatory authorities.
References
Etripamil's Impact on Atrioventricular Nodal Re-entrant Tachycardia (AVNRT) Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil (B607387) is a novel, intranasally administered, rapid-acting L-type calcium channel blocker in development for the on-demand treatment of atrioventricular nodal re-entrant tachycardia (AVNRT), the most common form of paroxysmal supraventricular tachycardia (PSVT). By targeting the atrioventricular (AV) node, this compound effectively slows electrical conduction and prolongs the refractory period, thereby terminating the re-entrant circuit responsible for AVNRT. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical efficacy, and the electrophysiological effects of this compound in AVNRT models. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to support further research and development in this area.
Mechanism of Action: L-Type Calcium Channel Blockade in the AV Node
This compound is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels, which are fundamental for the propagation of electrical signals through the AV node.[1] The influx of calcium through these channels is responsible for the upstroke of the action potential in AV nodal cells. By blocking these channels, this compound reduces the influx of calcium, leading to two primary electrophysiological effects:
-
Slowed AV Nodal Conduction: The reduced calcium current slows the rate of depolarization of AV nodal cells, thereby decreasing the conduction velocity of the electrical impulse through the AV node.[1]
-
Prolonged AV Nodal Refractory Period: this compound increases the effective refractory period of the AV nodal tissue, making it less excitable and less likely to conduct premature impulses that can initiate and sustain re-entrant tachycardias.[1]
These actions effectively interrupt the re-entrant circuit that underlies AVNRT.[1]
Signaling Pathway
The blockade of L-type calcium channels by this compound in AV nodal cells initiates a cascade of events that ultimately leads to the termination of AVNRT.
Preclinical Evidence in AVNRT Models
While extensive clinical data exists, publicly available preclinical efficacy studies of this compound in specific AVNRT animal models are limited. However, protocols for inducing AVNRT in canine models, which have comparable cardiac electrophysiology to humans, provide a framework for such investigations. Furthermore, preclinical studies in cynomolgus monkeys have characterized the pharmacokinetic and pharmacodynamic profile of this compound, supporting its mechanism of action.
Experimental Protocols
Protocol 1: Induction of AVNRT in a Canine Model
This protocol is designed to create a reproducible model of AVNRT to evaluate the efficacy of this compound.[2]
-
Animal Preparation: Anesthetize an adult mongrel dog (20-30 kg) with an appropriate regimen (e.g., propofol (B549288) induction, isoflurane (B1672236) maintenance). Intubate and mechanically ventilate the animal. Monitor vital signs continuously.[2]
-
Electrophysiology Study Setup: Introduce multipolar electrode catheters via femoral venous access and position them under fluoroscopic guidance in the high right atrium (HRA), His-bundle region, and right ventricular apex.[2]
-
Arrhythmia Induction:
-
Programmed Electrical Stimulation (PES): Deliver trains of eight paced beats (S1) at a fixed cycle length, followed by a premature extrastimulus (S2). Progressively shorten the S1-S2 coupling interval until AVNRT is induced.[3]
-
Burst Atrial Pacing: If PES is unsuccessful, perform rapid atrial pacing at cycle lengths down to 200 ms (B15284909).[3]
-
Pharmacological Provocation: If necessary, administer an isoproterenol (B85558) infusion (1-4 mcg/min) to facilitate AV nodal conduction.[3]
-
-
This compound Administration and Efficacy Assessment: Once sustained AVNRT is established (e.g., for 1-2 minutes), administer this compound intranasally via a nasal atomizer. Continuously record ECG and intracardiac electrograms. The primary endpoint is the time to termination of AVNRT. Secondary endpoints include changes in the PR interval and AH interval.[2]
Quantitative Data from Preclinical Studies
The following table summarizes key pharmacokinetic and pharmacodynamic data from preclinical studies in cynomolgus monkeys.
| Parameter | Value | Animal Model | Administration | Citation |
| Pharmacokinetics | ||||
| Half-life (t½) | 12.3 - 20.8 minutes | Cynomolgus Monkey | Intravenous | [4] |
| Time to Measurable Plasma Concentration | Within 1 hour (1.9 mg/kg) | Cynomolgus Monkey | Intranasal | [5] |
| Pharmacodynamics | ||||
| Mean Maximum PR Interval Prolongation | 27.38% | Cynomolgus Monkey | Intravenous (0.3 mg/kg) | [4] |
Clinical Evidence in AVNRT
Multiple clinical trials have demonstrated the efficacy and safety of intranasal this compound for the termination of PSVT, with AVNRT being the predominant arrhythmia in the study populations.
Experimental Protocols for Key Clinical Trials
NODE-1 (Phase 2): This was a randomized, double-blind, placebo-controlled, dose-finding study conducted in an electrophysiology laboratory. Patients with a history of PSVT underwent induction of the arrhythmia. Once sustained PSVT was achieved, patients received a single intranasal dose of this compound (35, 70, 105, or 140 mg) or placebo. The primary endpoint was conversion to sinus rhythm within 15 minutes.[6]
RAPID (Phase 3): This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of a symptom-prompted, repeat-dose regimen of this compound in an at-home setting. Patients self-administered an initial 70 mg dose of this compound or placebo upon experiencing symptoms of PSVT. If symptoms persisted after 10 minutes, a second dose was administered. The primary endpoint was the time to conversion of AVNRT-dependent PSVT to sinus rhythm within 30 minutes.[6]
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and electrophysiological data from major clinical trials of this compound.
Table 1: Efficacy of this compound in Terminating PSVT/AVNRT
| Study | This compound Dose | Comparison | Primary Endpoint | Result | Citation |
| NODE-1 | 70-140 mg | Placebo | Conversion to SR at 15 min | 65-95% vs. 35% with placebo | [6] |
| RAPID | 70 mg (repeat dose allowed) | Placebo | Time to conversion within 30 min | 64.3% vs. 31.2% with placebo | [6] |
| Meta-analysis | 70 mg | Placebo | Conversion to SR at 15 min | RR 1.84 (95% CI: 1.32–2.48) | [7] |
| Meta-analysis | 70 mg | Placebo | Conversion to SR at 30 min | RR 1.80 (95% CI: 1.38–2.35) | [7] |
Table 2: Electrophysiological Effects of this compound in Humans
| Parameter | Effect | Study/Dose | Citation |
| PR Interval | Dose-dependent prolongation (>10% at ≥60 mg) | Phase 1 | [1] |
| AV Nodal Effective Refractory Period (AVNERP) | Significant prolongation | NODE-1 | [1] |
| Wenckebach Cycle Length | Significant prolongation | NODE-1 | [1] |
| AV Block Cycle Length | Marked increase (330 ms to 550 ms at 3 min) | NODE-1 (105 mg) | [1] |
Safety and Tolerability
Across numerous clinical trials, intranasal this compound has been generally well-tolerated. The most common adverse events are related to the site of administration and are typically mild and transient.
Table 3: Common Adverse Events Associated with Intranasal this compound
| Adverse Event | Incidence (this compound) | Incidence (Placebo) | Citation |
| Nasal Discomfort | ~28-30% | ~12% | [7][8] |
| Nasal Congestion | ~11-14% | ~2% | [7][8] |
| Rhinorrhea | ~11-13% | ~3% | [7][8] |
| Epistaxis | ~7% | ~1% | [7][8] |
No serious cardiac adverse events have been consistently attributed to this compound in these studies.
Conclusion
This compound demonstrates a potent and rapid effect on AV nodal conduction through the blockade of L-type calcium channels. This mechanism of action is well-supported by both preclinical pharmacodynamic data and extensive clinical trial results in patients with AVNRT. The intranasal route of administration allows for rapid absorption and onset of action, making it a promising candidate for a patient-administered, on-demand therapy for the termination of AVNRT episodes. The quantitative data from clinical and electrophysiology studies provide a strong rationale for its continued development and potential to fill an unmet need in the management of paroxysmal supraventricular tachycardia. Further preclinical research in validated AVNRT animal models could provide deeper insights into its electrophysiological effects and further solidify its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for the Simultaneous Quantification of Etripamil and its Metabolite MSP-2030 in Human Plasma using LC-MS/MS
Introduction
Etripamil (B607387) is a novel, fast-acting, intranasally administered L-type calcium channel blocker designed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its rapid action and short half-life make it a promising candidate for patient self-administration outside of a hospital setting.[4] this compound is rapidly metabolized in the plasma by esterases to its inactive carboxylic acid metabolite, MSP-2030.[1][5] This rapid metabolic conversion is a key factor in the drug's short duration of action.[1]
To accurately characterize the pharmacokinetic profile of this compound, a sensitive, selective, and robust bioanalytical method is essential for the simultaneous quantification of both the parent drug and its major metabolite in biological matrices.[4] This application note details a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound and MSP-2030 in human plasma. The method utilizes a simple protein precipitation extraction procedure and is suitable for high-throughput analysis in support of clinical and preclinical studies.
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis in plasma, catalyzed by esterase enzymes, to form its inactive metabolite, MSP-2030.[1]
References
Application Notes and Protocols for Etripamil Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its formulation as a nasal spray allows for rapid absorption and onset of action, making it a promising candidate for patient self-administration.[3][4] While extensive clinical and non-human primate data are available, this document provides detailed application notes and protocols for the intranasal administration of this compound in rodent models to facilitate further preclinical research. These protocols are based on established intranasal delivery techniques in rodents and the known pharmacology of this compound.[5][6]
Mechanism of Action
This compound selectively inhibits L-type calcium channels (Ca_v1.2) in cardiac tissue.[1] These channels are critical for the propagation of electrical signals through the atrioventricular (AV) node. By blocking calcium influx, this compound slows AV nodal conduction and prolongs the refractory period. This action interrupts the re-entrant circuits responsible for most forms of PSVT, leading to the restoration of a normal sinus rhythm.[2][7] this compound is rapidly metabolized by serum esterases into an inactive carboxylic acid metabolite, which contributes to its short half-life.[8][9]
Signaling Pathway of this compound
Caption: Mechanism of action of intranasal this compound in terminating PSVT.
Data Presentation
Quantitative data for this compound in rodent models is limited in publicly available literature. The following tables summarize key pharmacokinetic and pharmacodynamic data from preclinical studies in cynomolgus monkeys and clinical studies in humans, which can serve as a basis for dose selection and study design in rodents, with appropriate allometric scaling.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋∞ (ng·min/mL) | t½ (minutes) |
| 0.025 | 13.2 | 179 | 12.3 |
| 0.05 | 29.8 | 382 | 15.6 |
| 0.15 | 88.5 | 1144 | 19.3 |
| 0.30 | 176 | 2364 | 20.8 |
| Data compiled from a study in conscious telemetered cynomolgus monkeys.[8] |
Table 2: Pharmacodynamic Effects of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Mean Highest PR Prolongation from Baseline (%) |
| 0.025 | Not reported |
| 0.05 | Not reported |
| 0.15 | 7.91 |
| 0.30 | 27.38 |
| Data from an intravenous study, provided to illustrate dose-dependent pharmacodynamic effects. |
Table 3: Pharmacokinetic Parameters of Intranasal this compound in Humans
| Dose | Tmax (minutes) | t½ (hours) |
| 60 mg | ~5 - 8.5 | ~1.5 |
| 70 mg | ~5 - 8.5 | ~2.5 - 3 |
| 105 mg | ~5 - 8.5 | ~2.5 - 3 |
| Data compiled from multiple Phase 1 clinical trials.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intranasal Administration
Objective: To prepare a stable this compound solution suitable for intranasal delivery in rats or mice.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, phosphate-buffered saline (PBS), or a specific formulation buffer)
-
Vortex mixer
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of vehicle to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Measure the pH of the solution and adjust if necessary, using sterile HCl or NaOH.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the solution at the recommended temperature and protect it from light.
Protocol 2: Intranasal Administration of this compound in Rodents
Objective: To administer a precise volume of this compound solution intranasally to a mouse or rat.
Materials:
-
Anesthesia machine with isoflurane (B1672236)
-
Induction chamber
-
Nose cone
-
Micropipette with sterile tips
-
This compound solution
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the rodent (rat or mouse) using isoflurane (e.g., 2-4% for induction) in an induction chamber. Once the animal has lost its righting reflex, transfer it to a heating pad and maintain anesthesia using a nose cone (e.g., 1.5-2.5% isoflurane).[5][10]
-
Positioning: Position the animal in a supine position with its head slightly tilted back.[11] This positioning helps to facilitate the delivery of the solution to the nasal cavity and minimize runoff into the pharynx.
-
Administration:
-
Mice: Using a micropipette, draw up the desired volume of this compound solution (typically 5-20 µL per nostril).[5][12] Slowly dispense a small droplet onto the opening of one nostril, allowing the animal to inhale the liquid. Alternate between nostrils until the full dose has been administered.[5][13]
-
Rats: Using a micropipette, draw up the desired volume of this compound solution (typically 20-50 µL per nostril).[5][14] Slowly dispense a small droplet onto the opening of one nostril, allowing the animal to inhale the liquid. Alternate between nostrils until the full dose has been administered.[11][15]
-
-
Recovery: Monitor the animal continuously until it has fully recovered from anesthesia.
Experimental Workflow for Efficacy Evaluation
Caption: General workflow for evaluating intranasal this compound efficacy in rodents.
Logical Relationships in Study Design
The design of preclinical studies with this compound in rodents should consider the logical relationships between dosing, pharmacokinetics, and pharmacodynamics to establish a clear dose-response relationship.
Caption: Logical workflow for preclinical dose-response studies.
Conclusion
The intranasal delivery of this compound in rodent models provides a valuable platform for preclinical research into its pharmacokinetics, pharmacodynamics, and efficacy. The protocols and data presented here offer a foundation for designing and executing such studies. Researchers should consider appropriate allometric scaling for dose selection and may need to optimize administration techniques for their specific experimental setup. These studies will be instrumental in further characterizing the therapeutic potential of this novel treatment for cardiac arrhythmias.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. benchchem.com [benchchem.com]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]
- 11. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 12. uab.edu [uab.edu]
- 13. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogj.com [phcogj.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In-Vitro Patch-Clamp Assay for Etripamil Ion Channel Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally delivered, short-acting L-type calcium channel blocker.[1] It is a non-dihydropyridine phenylalkylamine developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] The primary mechanism of action of this compound is the blockade of L-type calcium channels (CaV1.2), which slows atrioventricular (AV) nodal conduction and prolongs the AV nodal refractory period.[4] This action effectively terminates reentrant tachycardias that rely on the AV node. Recent studies have revealed that this compound also exhibits a multi-channel modulation profile, interacting with various other cardiac ion channels, which may contribute to its overall antiarrhythmic effect.[4][5]
These application notes provide a comprehensive guide for the in-vitro screening of this compound and its analogs using the patch-clamp technique. Detailed protocols for whole-cell patch-clamp assays on cell lines expressing the target ion channels are outlined below, along with a summary of this compound's known effects on a panel of cardiac ion channels.
Mechanism of Action and Signaling Pathway
This compound's primary therapeutic effect is achieved through the blockade of L-type calcium channels in the AV node. This inhibition reduces the influx of calcium ions during an action potential, leading to a decrease in conduction velocity and an increase in the effective refractory period of the AV nodal tissue. This disruption of the re-entrant circuit is the basis for its efficacy in terminating PSVT.[4] Beyond its primary target, this compound has been shown to modulate a variety of cardiac potassium and sodium channels, indicating a broader electrophysiological profile.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. New Diagnostic Tool for Ion Channel Activity Hidden Behind the Dwell-Time Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - a multichannel modulator to suppress atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Etripamil Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, potent, and short-acting non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its formulation as a nasal spray is designed for rapid, non-invasive, and patient-centric administration, allowing for self-treatment outside of a traditional healthcare setting.[3][4][5] The key attributes of this compound's preclinical and clinical profile are its rapid onset of action and short half-life, which are critical for its intended use in terminating acute arrhythmia episodes without prolonged cardiovascular effects.[6][7] This document provides detailed application notes and protocols for the preclinical research of this compound, focusing on its formulation, mechanism of action, and the methodologies used to assess its pharmacokinetic and safety profiles.
Mechanism of Action
This compound selectively inhibits the influx of calcium ions through L-type calcium channels (CaV1.2) located in the atrioventricular (AV) node of the heart.[1][3][8] This blockade of calcium influx slows AV nodal conduction and prolongs the AV nodal refractory period.[3][9] By disrupting the re-entrant circuit that underlies most forms of PSVT, this compound effectively restores normal sinus rhythm.[1][9] The rapid absorption via the nasal mucosa ensures a quick onset of this therapeutic effect.[5][8]
Mechanism of action of this compound in AV nodal cells.
A deliberately engineered feature of this compound is its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[6] This efficient metabolic clearance is the primary contributor to its short half-life, minimizing the risk of prolonged adverse events such as hypotension.[6]
Metabolic pathway of this compound.
Preclinical Formulation
For preclinical research, this compound is formulated as an intranasal spray.[1] While the exact composition of the clinical formulation is proprietary, preclinical safety studies in cynomolgus macaques have utilized a vehicle of 5 mM EDTA in sterile water.[10] For in vivo laboratory research, this compound can be dissolved in various solvent systems. For example, a clear solution can be achieved by using 10% ethanol (B145695), 40% PEG300, 5% Tween-80, and 45% saline.[11] Another option is 10% ethanol and 90% corn oil.[11]
Data Presentation: Pharmacokinetic Parameters
Preclinical studies in cynomolgus monkeys have been crucial in characterizing the pharmacokinetic profile of this compound. The following tables summarize key quantitative data from these investigations, comparing intravenous and intranasal administration routes.
Table 1: Pharmacokinetic Profile of Intravenous this compound in Cynomolgus Monkeys [12]
| Dose (mg/kg) | Cmax (ng/mL) | t½ (minutes) | AUC₀₋∞ (ng·min/mL) | Clearance (mL/min/kg) |
| 0.025 | 13.2 | 12.3 | 179 | 139 |
| 0.05 | 29.5 | 16.2 | 325 | 153 |
| 0.15 | 89.1 | 18.5 | 1040 | 144 |
| 0.3 | 176 | 20.8 | 2364 | 127 |
Table 2: Systemic Exposure Following Intranasal Administration in Cynomolgus Monkeys [10]
| Dose (mg/kg/dose) | Observation Period |
| 1.9 | Measurable plasma concentrations up to 1 hour post-dose. |
| 3.8 | Measurable plasma concentrations up to 1 or 4 hours post-dose. |
| 5.7 | Measurable plasma concentrations up to 1 or 4 hours post-dose. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys
Objective: To characterize the pharmacokinetic profile of this compound following intravenous and intranasal administration.[6][12]
Animal Model: Conscious cynomolgus monkeys are a suitable preclinical model. For cardiovascular safety and pharmacodynamic assessments, animals can be equipped with telemetry transmitters to continuously monitor electrocardiogram (ECG) and blood pressure.[6][12]
Intravenous Administration Study Protocol: [6][12]
-
Animal Preparation: Animals are fitted with vascular access ports for remote dosing and blood sampling to minimize stress.
-
Dosing: this compound is administered as a 2-minute intravenous bolus infusion. A range of doses (e.g., 0.025, 0.05, 0.15, and 0.3 mg/kg) are evaluated.
-
Blood Sampling: Blood samples are collected at numerous time points to accurately characterize the rapid absorption and elimination phases. A typical sampling schedule includes pre-dose, and at 0.5, 1.5, 2.5, 3.5, 5, 10, 15, 20, 30, 45, 60, and 90 minutes, as well as 3 and 12 hours after the start of dosing.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored frozen until analysis.
Intranasal Administration Study Protocol: [6][10]
-
Animal Acclimation: To reduce procedure-related stress, animals are acclimated to the intranasal administration procedure using a saline placebo prior to the study.
-
Dosing: this compound is administered into one nostril using a nasal spray device. Doses in preclinical safety studies have ranged from 1.9 to 5.7 mg/kg.
-
Blood Sampling: Blood samples are collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolite, MSP-2030.
Workflow for preclinical intranasal pharmacokinetic study.
Bioanalytical Method
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of this compound and its inactive metabolite, MSP-2030, in plasma.[6][13]
General Validation Parameters:
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction to isolate the analyte and an internal standard.[9]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, often using a C8 or C18 analytical column. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous component with a modifier (e.g., formic acid).[9]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer.[9]
Safety Pharmacology Studies
Objective: To evaluate the systemic and local toxicity of this compound following repeated intranasal administration.[10][14]
Animal Model: Cynomolgus macaques.[10][14]
-
Groups of animals (e.g., 4 males and 4 females per group) are administered this compound into one nostril weekly at various dose levels (e.g., 0, 1.9, 3.8, or 5.7 mg/kg/dose) for an extended period (e.g., 26 doses).
-
A recovery group is included to assess the persistence, reversibility, and progression of any findings following a drug-free period (e.g., 28 days).
-
Endpoints:
-
Clinical Signs: Transient and related to intranasal administration (e.g., nasal discharge, sneezing).
-
Systemic Toxicity: Macroscopic and systemic microscopic findings. The systemic no-observable-adverse-effect level (NOAEL) has been determined to be 5.7 mg/kg/dose.[10][14]
-
Local Toxicity: Histopathological changes in the nasal cavity, larynx, and pharynx. The local toxicity NOAEL has been established at 1.9 mg/kg/dose.[10][14]
-
Conclusion
The preclinical data for this compound, primarily from studies in cynomolgus monkeys, demonstrate a pharmacokinetic and pharmacodynamic profile consistent with its intended clinical use for the acute treatment of PSVT.[12] The intranasal formulation provides rapid absorption and onset of action, while the rapid metabolism to an inactive metabolite results in a short duration of effect.[6][7] The safety pharmacology studies support the continued development of this compound, with a well-defined safety margin for both systemic and local effects.[10][14] These detailed protocols and data provide a comprehensive guide for researchers and drug development professionals working with or interested in this compound and other short-acting cardiovascular drugs.
References
- 1. This compound | 1593673-23-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound nasal spray: an investigational agent for the rapid termination of paroxysmal supraventricular tachycardia (SVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. milestonepharma.com [milestonepharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. milestonepharma.com [milestonepharma.com]
- 14. medchemexpress.com [medchemexpress.com]
Synthesis and Characterization of Etripamil Intermediates and Impurities: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic pathways for Etripamil, a short-acting L-type calcium channel blocker, focusing on its key intermediates and potential impurities. The information compiled herein is intended to support research, development, and quality control activities related to this pharmaceutical compound.
Introduction to this compound Synthesis
This compound is synthesized via a convergent approach, which involves the separate synthesis of two key intermediates followed by their coupling and final modification. This strategy allows for efficient construction of the complex molecule and is amenable to process optimization.[1][2] The primary intermediates are:
-
Intermediate A: methyl 3-(2-(methylamino)ethyl)benzoate
-
Intermediate B: (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanal
The synthesis of these intermediates and their subsequent reaction to form this compound are outlined in the following sections.
Synthesis of Key Intermediates
Synthesis of Intermediate A: methyl 3-(2-(methylamino)ethyl)benzoate
The synthesis of Intermediate A begins with methyl 3-(cyanomethyl)benzoate and proceeds through a series of reduction, protection, and methylation steps.
Experimental Protocol:
Step 1: Reduction of methyl 3-(cyanomethyl)benzoate to methyl 3-(2-aminoethyl)benzoate
-
To a solution of methyl 3-(cyanomethyl)benzoate in tetrahydrofuran (B95107) (THF) at -10°C, sodium borohydride (B1222165) is slowly added, followed by trifluoroacetic acid.
-
The reaction mixture is warmed to room temperature and stirred for approximately 16 hours.
-
Water is carefully added to quench the reaction.
-
The product is extracted with ethyl acetate (B1210297), and the combined organic layers are washed, dried, and concentrated to yield methyl 3-(2-aminoethyl)benzoate, which can be used in the next step without further purification.
Step 2: Boc-protection of the primary amine
-
To a solution of methyl 3-(2-aminoethyl)benzoate in THF, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added.
-
The mixture is stirred at room temperature for about 16 hours.
-
Water is added, and the product is extracted with ethyl acetate.
-
The organic phase is washed, dried, and evaporated. The residue is purified by flash chromatography to give methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate.
Step 3: N-methylation
-
To a solution of the Boc-protected amine in dry THF under a nitrogen atmosphere at 0°C, sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise.
-
After a brief stirring period, dimethyl sulfate (B86663) is added, and the reaction is warmed to room temperature and stirred for approximately 16 hours.
-
The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (B109758).
-
The combined organic extracts are dried and evaporated, and the residue is purified by flash chromatography to yield methyl 3-(2-(tert-butoxycarbonyl(methyl)amino)ethyl)benzoate.
Step 4: Deprotection to yield Intermediate A
-
The N-methylated, Boc-protected intermediate is dissolved in dichloromethane at 0°C, and trifluoroacetic acid (TFA) is added.
-
The reaction is warmed to room temperature and stirred for 3 hours.
-
The solvents are evaporated, and the residue is partitioned between ethyl acetate and aqueous sodium hydroxide.
-
The organic layer is washed, dried, and evaporated to give Intermediate A as a colorless oil.
Quantitative Data Summary for Intermediate A Synthesis:
| Step | Reactants | Solvents | Key Reagents | Typical Reaction Time | Purification Method |
| 1 | methyl 3-(cyanomethyl)benzoate | THF | NaBH₄, TFA | 16 h | Extraction |
| 2 | methyl 3-(2-aminoethyl)benzoate | THF | Boc₂O | 16 h | Flash Chromatography |
| 3 | methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate | THF | NaHMDS, (CH₃)₂SO₄ | 16 h | Flash Chromatography |
| 4 | methyl 3-(2-(tert-butoxycarbonyl(methyl)amino)ethyl)benzoate | DCM | TFA | 3 h | Extraction |
Synthesis of Intermediate B: (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanal
The synthesis of the chiral aldehyde, Intermediate B, is a critical part of the this compound synthesis, as the stereochemistry at the C4 position is crucial for its pharmacological activity.[1] The synthesis starts from (3,4-dimethoxyphenyl)acetonitrile.
Experimental Protocol:
Step 1: Alkylation of (3,4-dimethoxyphenyl)acetonitrile
-
To a solution of (3,4-dimethoxyphenyl)acetonitrile in THF at -30°C, NaHMDS is slowly added.
-
After stirring, 2-bromopropane (B125204) is added, and the mixture is heated to reflux for 2 hours, then stirred at room temperature for approximately 16 hours.
-
This step introduces the isopropyl group. A subsequent alkylation would be needed to introduce the rest of the carbon chain, followed by reduction of the nitrile to an aldehyde. Note: Detailed protocols for the complete synthesis of Intermediate B are proprietary. The following steps are based on general organic chemistry principles for such transformations.
Step 2: Introduction of the remaining carbon chain and nitrile reduction
-
Further alkylation of the product from Step 1 would be required to introduce the rest of the carbon chain.
-
The resulting nitrile would then be reduced to the corresponding aldehyde, Intermediate B, using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Alternative approaches mentioned in the literature to avoid toxic reagents and control stereochemistry include the use of a Curtius rearrangement.[1]
Final Synthesis of this compound
The final step in the synthesis of this compound is the coupling of Intermediate A and Intermediate B via reductive amination.
Experimental Protocol:
-
Intermediate A (methyl 3-(2-(methylamino)ethyl)benzoate) and Intermediate B ((4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanal) are dissolved in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
A reducing agent is added to the mixture. Common reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[3][4] STAB is often preferred as it is less toxic and can be used in a one-pot procedure.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is extracted, washed, and purified by chromatography to yield this compound.
Quantitative Data Summary for this compound Synthesis:
| Step | Reactants | Solvent | Reducing Agent | Typical Reaction Time | Purification Method |
| Final | Intermediate A, Intermediate B | DCM or DCE | Sodium Triacetoxyborohydride | 12-24 h | Chromatography |
Potential Impurities in this compound Synthesis
Impurity profiling is a critical aspect of drug development and manufacturing. Based on the synthetic route described, several process-related impurities could be formed. Additionally, the final drug substance can degrade under certain conditions.
Process-Related Impurities:
-
Unreacted Intermediates: Residual amounts of Intermediate A or Intermediate B may be present in the final product if the reductive amination is incomplete.
-
Over-methylation Impurity: In the synthesis of Intermediate A, over-methylation could potentially occur, leading to a quaternary ammonium (B1175870) salt.
-
By-products from Incomplete Reduction: Incomplete reduction of the nitrile in the synthesis of Intermediate A could lead to impurities containing a cyano group.
-
Epimers: Lack of complete stereocontrol during the synthesis of Intermediate B could result in the formation of the (R)-enantiomer of this compound.[1]
Degradation Products:
-
Hydrolysis Product: The ester functional group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid metabolite, MSP-2030.[5][6]
-
Oxidation Products: The tertiary amine in this compound can be oxidized to form an N-oxide impurity.[2]
Nitrosamine (B1359907) Impurities:
-
The FDA has raised concerns about the presence of nitrosamine impurities in this compound.[7][8] These can form from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) under acidic conditions. The tertiary amine in the this compound structure is a potential source for nitrosamine formation.
Summary of Potential Impurities:
| Impurity Type | Potential Structure/Description | Origin |
| Process-Related | Intermediate A | Incomplete reaction |
| Process-Related | Intermediate B | Incomplete reaction |
| Process-Related | Over-methylated Intermediate A | Side reaction |
| Process-Related | (R)-Etripamil | Lack of stereocontrol |
| Degradation | MSP-2030 (Carboxylic acid) | Hydrolysis |
| Degradation | This compound N-oxide | Oxidation |
| Contaminant | Nitrosamine Impurity | Reaction with nitrosating agents |
Analytical Methods for Synthesis Monitoring and Impurity Characterization
Robust analytical methods are essential for monitoring the progress of the synthesis, ensuring the quality of intermediates, and detecting and quantifying impurities in the final drug substance.
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary technique for analyzing this compound and its related substances.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is commonly employed.[9]
-
Detection: UV detection is suitable for monitoring the main components. However, for impurity analysis at low levels, mass spectrometry detection is preferred.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS provides the sensitivity and selectivity required for the quantification of this compound, its metabolites, and trace-level impurities.[5][10][11]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity and sensitivity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for the structural elucidation of intermediates, the final product, and any isolated impurities. 2D-NMR techniques can be used to confirm the connectivity of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used to analyze for volatile impurities, such as residual solvents, that may be present from the synthesis.
Visualized Workflows and Pathways
Synthesis of Intermediate A
Caption: Synthetic pathway for Intermediate A.
Convergent Synthesis of this compound
Caption: Final convergent synthesis step of this compound.
Potential Impurity Formation Pathways
Caption: Pathways for potential degradation and contaminant impurities of this compound.
References
- 1. dipharma.com [dipharma.com]
- 2. Buy this compound (EVT-8525304) [evitachem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Milestone's shares plummet as FDA rejects heart drug again [synapse.patsnap.com]
- 8. FDA Issues Complete Response Letter for this compound for PSVT | Milestone Pharmaceuticals, Inc. [investors.milestonepharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fortrea Partners With Emery Pharma for FDA-Compliant Drug Interaction Testing | FTRE Stock News [stocktitan.net]
Application Notes and Protocols for the Analytical Identification of Etripamil Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, fast-acting, intranasally administered L-type calcium channel blocker designed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption and a short half-life, is a key feature of its therapeutic design, minimizing the risk of prolonged adverse events.[3][4] This rapid clearance is primarily attributed to its efficient metabolism. Understanding the metabolic fate of this compound is crucial for its development and regulatory approval.
This document provides detailed application notes and protocols for the analytical techniques used in the identification and quantification of this compound's primary metabolite, MSP-2030. These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical methods.
Metabolic Pathway of this compound
The principal metabolic pathway of this compound is the rapid hydrolysis of its ester moiety by serum esterases, particularly butyrylcholinesterase (BChE), to form an inactive carboxylic acid metabolite, MSP-2030.[5] This efficient conversion is the main driver of this compound's short half-life.[3] Due to this rapid metabolism in the blood, hepatic pathways are not considered a significant route of elimination.[5]
Caption: Metabolic Conversion of this compound to its Inactive Metabolite.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound and its metabolite, MSP-2030, from preclinical studies in cynomolgus monkeys.[3][6]
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys Following Intranasal Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) |
| 1.9 | 185 ± 93 | 5 | 2,780 ± 1,210 |
| 3.8 | 433 ± 205 | 5 | 7,160 ± 3,300 |
| 5.7 | 618 ± 296 | 5 | 11,100 ± 5,280 |
Data represents mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of MSP-2030 in Cynomolgus Monkeys Following Intranasal Administration of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) |
| 1.9 | 1,020 ± 311 | 30 | 104,000 ± 21,300 |
| 3.8 | 2,130 ± 422 | 30 | 224,000 ± 37,100 |
| 5.7 | 3,110 ± 624 | 30 | 338,000 ± 65,900 |
Data represents mean ± standard deviation.
Experimental Protocols
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of this compound and MSP-2030 in biological matrices like plasma.[1][5]
Bioanalytical Method Workflow
The general workflow for the bioanalysis of this compound and its metabolite involves several key stages, from sample handling to data interpretation.
Caption: General Bioanalytical Workflow for this compound and MSP-2030.
Detailed Protocol for Quantification in Human Plasma
This protocol outlines a robust LC-MS/MS method for the simultaneous determination of this compound and MSP-2030 in human plasma.
1. Materials and Reagents
-
This compound and MSP-2030 reference standards
-
This compound-d7 and MSP-2030-d7 as internal standards (IS)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Individually prepare stock solutions of this compound, MSP-2030, and their corresponding internal standards in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Prepare a combined working solution of this compound-d7 and MSP-2030-d7 in a 50:50 (v/v) acetonitrile:water mixture.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.[1]
-
Pipette 100 µL of human plasma into the corresponding tubes.[1]
-
Add 25 µL of the internal standard working solution to all tubes except for the blank matrix samples.[1]
-
To precipitate proteins, add 400 µL of acetonitrile to each tube.[1]
-
Vortex mix all tubes for approximately 1 minute.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer 200 µL of the supernatant to a 96-well plate.[1]
-
Dilute the supernatant with 200 µL of deionized water containing 0.1% formic acid.[1]
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.[1]
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.[1]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient should be developed to ensure adequate separation of the analytes from matrix components. A starting point could be a linear gradient from 5% to 95% B over 3-5 minutes.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive ESI.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Ion Source Temperature: 500 °C.[7]
-
IonSpray Voltage: 5500 V.[7]
-
MRM Transitions: To be optimized for this compound, MSP-2030, and their deuterated internal standards. The specific precursor and product ions should be determined through infusion experiments.
-
Collision Energy, Declustering Potential, Entrance Potential: These parameters must be optimized for each analyte and transition to achieve maximum sensitivity.[7]
-
5. Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[1] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% |
| Matrix Effect | Internal standard normalized matrix factor should have a CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Conclusion
The analytical methods described provide a robust framework for the identification and quantification of this compound's primary metabolite, MSP-2030. The use of a validated LC-MS/MS method is essential for generating high-quality, reliable data to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development process.[1] Adherence to good laboratory practices and thorough method validation are paramount for ensuring data integrity for regulatory submissions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Etripamil Evaluation using the Langendorff Heart Perfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its primary mechanism of action involves the selective inhibition of L-type calcium channels in the cardiac tissue, which are integral to the propagation of electrical signals that control heart muscle contraction and relaxation. By blocking these channels, this compound slows the conduction of electrical signals through the atrioventricular (AV) node, interrupting the abnormal electrical circuit responsible for PSVT and restoring normal sinus rhythm.[1]
The Langendorff isolated heart perfusion model is a powerful ex vivo technique for assessing the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[2] This model allows for the precise control of experimental conditions and the detailed measurement of various cardiac parameters, making it an ideal platform for characterizing the electrophysiological and hemodynamic effects of this compound.[3] These application notes provide a comprehensive framework and detailed protocols for utilizing the Langendorff heart model to evaluate the cardiac effects of this compound.
Signaling Pathway of this compound
This compound's therapeutic effect is achieved through the blockade of L-type calcium channels (Ca_v1.2) in cardiac myocytes. This action reduces the influx of calcium during phase 2 of the action potential, thereby slowing conduction, particularly in the AV node, and prolonging the refractory period. This interruption of the reentrant circuit is the basis for its efficacy in terminating PSVT.[4]
Caption: this compound blocks L-type calcium channels, reducing calcium influx and AV nodal conduction.
Experimental Protocols
Langendorff Heart Preparation
This protocol outlines the standard procedure for isolating and perfusing a rodent (rat or guinea pig) heart.
Materials:
-
Rodent (e.g., Sprague-Dawley rat, 300-350g)
-
Anesthesia (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneal)
-
Heparin (1000 IU/kg, intraperitoneal)
-
Krebs-Henseleit (KH) buffer, oxygenated (95% O₂, 5% CO₂) and warmed to 37°C
-
Langendorff perfusion system
-
Surgical instruments (scissors, forceps, etc.)
-
Suture thread
Procedure:
-
Anesthetize the animal and administer heparin.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold KH buffer to induce cardioplegia.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus, ensuring no air bubbles are introduced into the system.
-
Secure the aorta to the cannula with suture thread.
-
Initiate retrograde perfusion with warmed, oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min).
-
Allow the heart to stabilize for a 20-30 minute equilibration period before commencing experimental protocols. During this time, monitor key parameters to ensure viability.
Assessment of this compound's Electrophysiological Effects
This protocol details the measurement of electrical activity in the isolated heart in response to this compound.
Materials:
-
Prepared Langendorff heart
-
ECG electrodes
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
This compound stock solution
-
Infusion pump
Procedure:
-
After the stabilization period, record baseline ECG for at least 10 minutes.
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 1, 10, 100 nM).
-
Administer each concentration for a period of 15-20 minutes to allow for a steady-state effect.
-
Continuously record the ECG throughout the experiment.
-
Following the highest concentration, perform a washout with drug-free KH buffer for at least 30 minutes to assess reversibility of effects.
-
Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.
Evaluation of this compound's Hemodynamic Effects
This protocol describes the assessment of the contractile function of the isolated heart.
Materials:
-
Prepared Langendorff heart
-
Intraventricular balloon catheter
-
Pressure transducer
-
Data acquisition system
-
This compound stock solution
-
Infusion pump
Procedure:
-
During the stabilization period, insert a fluid-filled balloon catheter into the left ventricle.
-
Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Record baseline hemodynamic parameters for 10 minutes.
-
Administer this compound in a dose-escalating manner as described in the electrophysiology protocol.
-
Continuously record left ventricular pressure.
-
Perform a washout period as previously described.
-
Analyze the data for changes in left ventricular developed pressure (LVDP), maximum and minimum rates of pressure change (+/- dP/dt), and heart rate.
Experimental Workflow
The following diagram illustrates the overall workflow for a typical Langendorff heart study evaluating this compound.
Caption: Experimental workflow for this compound studies using the Langendorff heart model.
Data Presentation
The following tables summarize the expected quantitative data from Langendorff heart studies with this compound. The values are illustrative and based on the known pharmacology of L-type calcium channel blockers.
Table 1: Electrophysiological Effects of this compound
| Parameter | Baseline | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) | Washout |
| Heart Rate (bpm) | 250 ± 15 | 240 ± 12 | 220 ± 18 | 190 ± 20 | 245 ± 16 |
| PR Interval (ms) | 55 ± 5 | 60 ± 6 | 75 ± 8 | 95 ± 10 | 58 ± 5 |
| QRS Duration (ms) | 20 ± 2 | 20 ± 2 | 21 ± 3 | 21 ± 3 | 20 ± 2 |
| QTc Interval (ms) | 150 ± 10 | 148 ± 9 | 145 ± 11 | 140 ± 12 | 149 ± 10 |
Table 2: Hemodynamic Effects of this compound
| Parameter | Baseline | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) | Washout |
| LVDP (mmHg) | 100 ± 8 | 95 ± 7 | 85 ± 9 | 70 ± 10 | 98 ± 8 |
| +dP/dt_max (mmHg/s) | 3000 ± 250 | 2800 ± 230 | 2400 ± 260 | 1800 ± 200 | 2900 ± 240 |
| -dP/dt_min (mmHg/s) | -2000 ± 180 | -1900 ± 170 | -1700 ± 190 | -1400 ± 160 | -1950 ± 180 |
| Coronary Flow (mL/min) | 12 ± 1.5 | 12.5 ± 1.6 | 13.5 ± 1.8 | 15.0 ± 2.0 | 12.2 ± 1.5 |
Conclusion
The Langendorff heart perfusion model provides a robust and reproducible platform for the preclinical evaluation of this compound. The detailed protocols and expected outcomes presented in these application notes offer a solid foundation for researchers to investigate the direct cardiac effects of this novel L-type calcium channel blocker. Such studies are crucial for a comprehensive understanding of its electrophysiological and hemodynamic profile, complementing clinical trial data and contributing to a thorough assessment of its therapeutic potential and safety.
References
Application Notes and Protocols for Assessing Etripamil Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally delivered, short-acting L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its primary mechanism of action involves the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node, which slows AV nodal conduction.[1][3] While preclinical studies in cynomolgus macaques have indicated good systemic tolerance with localized effects in the nasal cavity, a thorough in vitro evaluation of its potential cytotoxic effects is crucial for a comprehensive safety assessment.[4][5][6]
These application notes provide detailed protocols for a panel of cell-based assays to assess the potential cytotoxicity of this compound. The described assays—MTT, LDH, and Caspase-3/7—are standard methods to evaluate cell viability, membrane integrity (necrosis), and apoptosis, respectively.
Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[1][7]
Experimental Protocol
-
Cell Seeding:
-
Seed cells (e.g., H9c2 cardiomyocytes, HEK293 cells) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Presentation
| This compound Conc. (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., Doxorubicin) |
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. promega.com [promega.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: High-Throughput Screening for Etripamil Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4] As a structural analog of verapamil, its mechanism of action involves the inhibition of L-type calcium channels (CaV1.2) in the atrioventricular (AV) node, which slows electrical conduction and interrupts the re-entrant circuit responsible for PSVT.[4][5] The development of potent and selective this compound analogs is a key objective in the discovery of new cardiovascular therapeutics. High-throughput screening (HTS) is an essential methodology for efficiently interrogating large compound libraries to identify novel and promising drug candidates.
These application notes provide detailed protocols for primary and secondary HTS assays designed to identify and characterize this compound analogs that modulate L-type calcium channel activity. The workflow is designed to progress from a high-throughput primary screen to more detailed secondary assays for hit confirmation and characterization, culminating in lead optimization.
Signaling Pathway of L-Type Calcium Channel Blockade
L-type calcium channels are critical for cardiovascular function. In cardiac pacemaker and myocardial cells, the influx of calcium through these channels during depolarization is essential for the propagation of the action potential and excitation-contraction coupling. By blocking these channels, this compound and its analogs can modulate heart rate and contractility.
Caption: L-type calcium channel signaling pathway.
High-Throughput Screening Workflow
A tiered approach is recommended for the efficient screening of this compound analogs. This workflow begins with a high-throughput primary assay to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of Etripamil in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its primary mechanism of action is the inhibition of calcium influx through the CaV1.2 L-type calcium channels in cardiac tissue, which slows atrioventricular (AV) nodal conduction and prolongs the AV node refractory period.[2][3] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for cardiovascular research, offering a human-based platform for disease modeling, drug discovery, and cardiotoxicity testing.[4][5] This document provides detailed application notes and protocols for the use of this compound in iPSC-CMs to evaluate its electrophysiological, contractile, and calcium handling effects.
Data Presentation
While direct quantitative data for this compound's effects on iPSC-CMs is limited in publicly available literature, data from its analogue, verapamil (B1683045), and from studies on other cardiac cell types provide a basis for initial experimental design.
Table 1: Effects of this compound and Verapamil on Cardiac Ion Channels
| Ion Channel | Current | Species | Cell Type | Compound | Concentration | Effect | Reference |
| CaV1.2 | ICa,L | Human | Atrial Cardiomyocytes | This compound | 100 µM | 31% block | [1] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | This compound | 1 µM | Significant reduction | [1] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | This compound | 100 µM | 59% block | [1] |
| KV1.5 | IKur | Human | Atrial Cardiomyocytes | This compound | 100 µM | 20% block | [1] |
| hERG (KV11.1) | IKr | - | - | Verapamil | - | IC50: ~1 µM | [3] |
| CaV1.2 | ICa,L | - | - | Verapamil | - | IC50: ~1 µM | [3] |
Table 2: Reported Effects of L-type Calcium Channel Blockers on iPSC-CMs
| Compound | iPSC-CM Assay | Key Findings | Reference |
| Verapamil | Electrophysiology (MEA) | Shortened corrected Field Potential Duration (cFPD) | [6] |
| Verapamil | Contractility | Concentration-dependent decrease in contraction and relaxation velocity | [7][8] |
| Nifedipine | Electrophysiology (HD-MEA) | Marked decrease of Action Potential Duration at 90% repolarization (APD90) | [9] |
| Verapamil | Electrophysiology (VSD) | Concentration-dependent shortening of action potential duration | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of action of this compound on cardiomyocyte calcium handling.
General Experimental Workflow for Assessing this compound in iPSC-CMs
Caption: General workflow for evaluating the effects of this compound on iPSC-CMs.
Experimental Protocols
Protocol 1: Electrophysiological Analysis using Patch-Clamp
Objective: To determine the effect of this compound on specific ion channels (e.g., ICa,L, IKr, INa) in single iPSC-CMs.
Materials:
-
Human iPSC-CMs
-
Cardiomyocyte maintenance medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
Patch-clamp rig with amplifier (e.g., MultiClamp 700B) and data acquisition software (e.g., pClamp)[11][12]
-
Borosilicate glass capillaries for pipette pulling
-
External (perfusion) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[13]
-
Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, 0.5 NaGTP; pH 7.2 with KOH.[12]
Methodology:
-
Cell Preparation: Plate iPSC-CMs on glass coverslips and culture until they are spontaneously beating and have reached a desired level of maturity.[11]
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution at a constant temperature (e.g., 37°C).
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[11][12]
-
Whole-Cell Configuration: Approach a single, spontaneously contracting iPSC-CM with the patch pipette and establish a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording:
-
For L-type Calcium Current (ICa,L): Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV). Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
For hERG Current (IKr): Hold the cell at -80 mV. Apply a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.[3]
-
-
This compound Application: After establishing a stable baseline recording, perfuse the chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Allow the drug effect to reach a steady state at each concentration before recording.
-
Washout: Perfuse with the external solution alone to check for reversibility of the drug's effects.[3]
-
Data Analysis: Measure the peak current amplitude at each voltage step and for each this compound concentration. Plot a concentration-response curve to determine the IC50 value.
Protocol 2: Cardiomyocyte Contractility Assay
Objective: To assess the effect of this compound on the contractility of iPSC-CMs.
Materials:
-
Human iPSC-CMs
-
Cardiomyocyte maintenance medium
-
This compound stock solution
-
Contractility assay system (e.g., video-based edge detection, impedance-based system, or engineered heart tissue).[3][7][14]
-
Multi-well plates (e.g., 96-well) suitable for the chosen assay system.
Methodology:
-
Cell Plating: Plate iPSC-CMs in the appropriate multi-well plates and culture until a spontaneously beating syncytium is formed.[3]
-
Medium Exchange: Replace the culture medium with fresh, pre-warmed maintenance medium.
-
Baseline Recording: Acquire baseline contractility recordings for a stable period (e.g., 5-10 minutes). Parameters to measure include beat rate, amplitude, and contraction/relaxation kinetics.[3]
-
Compound Addition:
-
Add a vehicle control (e.g., DMSO) to a subset of wells.
-
Add increasing concentrations of this compound to the remaining wells. A suggested starting range, based on verapamil data, is 0.1 µM to 100 µM.[3]
-
-
Post-Treatment Recording: Record contractility at each concentration after a sufficient incubation period to allow the compound's effect to stabilize.
-
Data Analysis: Analyze the data to determine the effect of this compound on cardiomyocyte contractility parameters. Normalize the data to the baseline and vehicle controls.
Protocol 3: Calcium Handling Analysis
Objective: To evaluate the effect of this compound on intracellular calcium transients in iPSC-CMs.
Materials:
-
Human iPSC-CMs cultured on glass-bottom dishes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-630 AM).[15]
-
Pluronic F-127
-
Tyrode's solution (or similar physiological buffer).
-
This compound stock solution.
-
Confocal microscope or a high-speed fluorescence imaging system.
Methodology:
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 1-5 µM) with Pluronic F-127 in Tyrode's solution.
-
Incubate the iPSC-CMs with the loading solution at 37°C for a specified time (e.g., 15-30 minutes).
-
Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification.
-
-
Imaging Setup: Place the dish on the microscope stage and maintain at 37°C.
-
Baseline Recording:
-
Record spontaneous or electrically stimulated calcium transients from selected cells or regions of interest.
-
Acquire a stable baseline recording for several minutes.
-
-
This compound Application: Add this compound at the desired concentration(s) to the imaging chamber.
-
Post-Treatment Recording: After an appropriate incubation period, record the calcium transients again.
-
Data Analysis: Analyze the fluorescence intensity traces to determine key parameters of the calcium transient, including amplitude, decay kinetics (tau), duration, and frequency. Compare the pre- and post-Etripamil values.[16][17]
Troubleshooting and Optimization
-
Low Compound Potency: If the observed effects are weaker than expected, consider testing a wider concentration range. The maturity of the iPSC-CMs can also influence ion channel expression and function; ensure cardiomyocytes are sufficiently mature.[3]
-
Variability in iPSC-CMs: iPSC-CM cultures can be heterogeneous, containing a mix of atrial-, ventricular-, and nodal-like cells.[4] This can lead to variability in experimental results. It is important to use a large number of cells or cell batches for statistical power and to characterize the subtype population if possible.[9]
-
Immature Phenotype: iPSC-CMs have a more immature electrophysiological and calcium handling profile compared to adult cardiomyocytes.[4][18] For example, they may have a less negative resting membrane potential and rely more heavily on trans-sarcolemmal calcium influx for contraction.[18][19] These differences should be considered when interpreting data and extrapolating to the adult human heart.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. iPSC-Derived Cardiomyocytes in Inherited Cardiac Arrhythmias: Pathomechanistic Discovery and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced pluripotent stem cell derived cardiomyocytes as models for cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contractility assessment of human iPSC-derived cardiomyocytes by using a motion vector system and measuring cell impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repeated and On-Demand Intracellular Recordings of Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiology with iPSC-derived neurons [protocols.io]
- 12. A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Calcium Handling in Human Induced Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Handling in Human Induced Pluripotent Stem Cell Derived Cardiomyocytes | PLOS One [journals.plos.org]
- 18. Frontiers | Cardiac calcium regulation in human induced pluripotent stem cell cardiomyocytes: Implications for disease modeling and maturation [frontiersin.org]
- 19. Patch-Clamp Recording from Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Improving Action Potential Characteristics through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etripamil Solubility Issues In Vitro
Welcome to the technical support center for etripamil (B607387). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in in vitro settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, short-acting, non-dihydropyridine L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium influx through the CaV1.2 L-type calcium channels, which are crucial for the electrical conduction system of the heart.[1][2] By blocking these channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the refractory period, thereby interrupting re-entrant circuits that cause arrhythmias like paroxysmal supraventricular tachycardia (PSVT).[1][3]
Q2: What are the basic physicochemical properties of this compound?
This compound is a phenylalkylamine derivative and a structural analog of verapamil.[2] It is characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | [1][4] |
| CAS Number | 1593673-23-4 | [1][5][6] |
| Molecular Formula | C27H36N2O4 | [4][6][] |
| Molecular Weight | 452.60 g/mol | [4][6][] |
| Appearance | Powder | [] |
Q3: In which solvents is this compound soluble for in vitro use?
This compound is poorly soluble in aqueous solutions. For in vitro experiments, organic solvents are necessary to prepare stock solutions. Ethanol (B145695) is a commonly used solvent.[8][9] Co-solvent systems involving ethanol, PEG300, Tween-80, and SBE-β-CD have also been reported to achieve higher concentrations.[8]
Troubleshooting Guide: Overcoming Solubility Issues
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. Here are several strategies to mitigate this problem:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., ethanol) in your assay medium as low as possible, ideally below 0.5%, to minimize solvent effects on the cells or assay components.[10]
-
Use a Co-Solvent System: A mixture of solvents can enhance solubility. For this compound, formulations with a combination of ethanol, PEG300, and Tween-80, or ethanol and SBE-β-CD have been shown to be effective.[8]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer. Add the stock solution to the buffer drop-wise while vortexing or stirring to promote rapid mixing and dispersion.[11]
-
Gentle Warming: Warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other assay components.[11]
-
Sonication: Brief sonication in a water bath can help to break down small precipitates and re-dissolve the compound.[11]
Q5: My in vitro assay results are inconsistent. Could this be related to this compound's solubility?
Yes, inconsistent results are a strong indicator of solubility problems.[10] If this compound is not fully dissolved, the actual concentration exposed to the cells or target molecules will be lower and more variable than the intended nominal concentration.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, crystals, or film) before and during your experiment.[10]
-
Centrifugation: Before adding the final working solution to your assay, you can centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes and carefully collect the supernatant. This will remove any undissolved precipitate, ensuring you are working with a homogenous solution, although the final concentration might be lower than intended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Calculation: Calculate the required volume of ethanol to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 452.60 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of 100% ethanol to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, brief sonication in a water bath may be necessary.[8][9]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[][8]
Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffer
-
Pre-warm Buffer: Warm your aqueous assay buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in the same solvent (ethanol) if a very low final concentration is required.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration. Ensure the final ethanol concentration is minimal and consistent across all experimental conditions, including vehicle controls.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined in Q4.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in different solvent systems for in vitro and in vivo studies.
| Solvent System | Achievable Concentration | Notes | Reference |
| Ethanol | 120 mg/mL (265.14 mM) | Ultrasonic assistance may be needed. | [8][9] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (6.63 mM) | Clear solution. Primarily for in vivo use but adaptable for in vitro. | [8] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (6.63 mM) | Clear solution. SBE-β-CD can enhance aqueous solubility. | [8] |
| 10% EtOH, 90% Corn Oil | ≥ 3 mg/mL (6.63 mM) | Clear solution. Primarily for in vivo use. | [8] |
Visualizations
References
- 1. This compound | 1593673-23-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H36N2O4 | CID 91824132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | 1593673-23-4 | TNC67323 | Biosynth [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Etripamil Dosage for In Vivo Cardiac Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Etripamil in in vivo cardiac studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels (Ca_v1.2) in cardiac tissue, particularly in the atrioventricular (AV) node.[3] By blocking the influx of calcium ions, this compound slows AV nodal conduction and prolongs the AV nodal refractory period. This action can interrupt the reentrant circuits responsible for most forms of paroxysmal supraventricular tachycardia (PSVT).[3][4]
Q2: What are the key pharmacokinetic and pharmacodynamic properties of this compound to consider in experimental design?
Due to its intranasal administration, this compound is rapidly absorbed, with a time to maximal plasma concentration of approximately 5-8.5 minutes in humans.[5][6] Its effects are transient, with a terminal half-life ranging from about 1.5 to 3 hours.[6][7] A key pharmacodynamic marker is the prolongation of the PR interval on an electrocardiogram (ECG), which occurs within minutes of administration and is sustained for about 30-45 minutes at effective doses.[5][8] These characteristics of rapid onset and short duration are critical for designing sampling time points and monitoring periods in experiments.[7]
Q3: What are suitable animal models for in vivo studies of this compound?
The choice of animal model depends on the specific research question.
-
Rodent models are useful for initial pharmacokinetic and pharmacodynamic screening.[9]
-
Canine models are often used for studying reentrant arrhythmias like atrioventricular nodal reentrant tachycardia (AVNRT) due to their cardiac size and electrophysiology being relatively comparable to humans.[10]
-
Swine models can be employed to create models of atrial fibrillation with rapid ventricular rate (AFib-RVR) to evaluate the rate-controlling effects of this compound.[10]
-
Cynomolgus macaques have been used in preclinical safety and toxicity evaluations.[11][12]
Q4: How is intranasal this compound administered in animal models?
For anesthetized rodents, a common procedure involves placing the animal in a supine position with its head slightly tilted back. A micropipette is used to slowly dispense a small droplet of the this compound solution onto the opening of one nostril, allowing the animal to inhale the liquid. This process is alternated between nostrils until the full dose is administered to avoid overflow into the pharynx.[9] For larger animals like canines, the drug can be administered via a nasal atomizer.[10] To reduce procedure-related stress, animals can be acclimated to the intranasal administration procedure with a saline placebo prior to the study.[13]
Troubleshooting Guide
Issue 1: High variability in heart rate and blood pressure measurements.
-
Possible Cause: Stress from handling and restraint.
-
Troubleshooting Tip: Acclimatize animals to the experimental setup and handling procedures. For continuous and less stressful monitoring, consider using radiotelemetry.[7]
-
Possible Cause: Inconsistent intranasal drug delivery.
-
Troubleshooting Tip: Standardize the administration technique, including the volume, concentration, and placement of the nasal spray or droplets.[7]
-
Possible Cause: Anesthetic effects.
-
Troubleshooting Tip: The choice and depth of anesthesia can significantly impact cardiovascular parameters. Ensure a stable plane of anesthesia and consider the known cardiovascular effects of the chosen anesthetic.
Issue 2: Difficulty inducing or sustaining arrhythmias.
-
Possible Cause: Inappropriate stimulation protocol.
-
Troubleshooting Tip: In programmed electrical stimulation (PES) protocols for inducing reentrant tachycardias, the timing and number of extrastimuli are critical. If arrhythmia is not induced, consider using a second extrastimulus or administering a low dose of isoproterenol (B85558) to facilitate AV nodal conduction.[10]
-
Possible Cause: Underlying electrophysiological heterogeneity.
-
Troubleshooting Tip: Even within the same species and strain, there can be individual differences in cardiac electrophysiology. Increase the number of animals in each experimental group to account for this variability and improve statistical power.[10]
Issue 3: Inconsistent or weaker-than-expected drug efficacy.
-
Possible Cause: Incorrect dosage.
-
Troubleshooting Tip: Perform a dose-response study to determine the optimal concentration range in your specific animal model and experimental setup. Consider allometric scaling from doses used in other species.[9]
-
Possible Cause: Rapid metabolism.
-
Troubleshooting Tip: this compound has a very short half-life due to rapid metabolism by serum esterases.[13] Ensure that your efficacy measurements are timed to coincide with the peak plasma concentration and expected duration of action. Continuous monitoring is ideal.
-
Possible Cause: Issues with drug formulation.
-
Troubleshooting Tip: Prepare fresh this compound solutions for each experiment and protect them from light. Ensure the pH of the solution is appropriate for nasal administration (typically pH 6.5-7.5).[7][9]
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Intranasal this compound in Humans
| Parameter | Value | Study/Dose |
| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes | Phase 1 (≥14 mg) |
| Plasma Concentration Decline | ~60% reduction at 25 minutes | Phase 1 (70 mg) |
| ~80% reduction within 50 minutes | Phase 1 (70 mg) | |
| Terminal Half-life (t½) | ~1.5 - 3 hours | Phase 1 (60-105 mg) |
| Data compiled from multiple clinical trials.[5][6] |
Table 2: Pharmacodynamic Effects of Intranasal this compound in Humans
| Parameter | Effect | Onset | Duration |
| PR Interval Prolongation | >10% from baseline | < 10 minutes | ~30-45 minutes (doses ≥60 mg) |
| Heart Rate Reduction (during PSVT) | Significant reduction vs. placebo | Maximal reduction at 10 minutes | N/A |
| Data from Phase 1 clinical studies.[5][8] |
Table 3: Preclinical Pharmacokinetics of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (ng·min/mL) | t½ (min) |
| 0.05 | 45 | 425 | 12.0 |
| 0.15 | 144 | 1251 | 13.7 |
| 0.30 | 176 | 2364 | 20.8 |
| Data from a study in conscious telemetered cynomolgus monkeys.[13] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rodent Model of Induced Arrhythmia
-
Objective: To assess the efficacy of intranasally administered this compound in terminating induced cardiac arrhythmias in rodents.
-
Materials:
-
Rodent model of arrhythmia (e.g., pharmacologically induced).
-
ECG recording system with appropriate leads for rodents.
-
Anesthesia machine with isoflurane (B1672236).
-
Micropipette with sterile tips.
-
This compound solution and vehicle control.
-
-
Procedure:
-
Anesthetize the rodent (e.g., 2-4% isoflurane for induction, 1.5-2.5% for maintenance).
-
Establish a baseline ECG recording.
-
Induce arrhythmia using a validated method.
-
Once a sustained arrhythmia is confirmed by ECG, administer either this compound or vehicle control intranasally (e.g., 5-20 µL per nostril for mice).
-
Continuously record the ECG to monitor for conversion to sinus rhythm.
-
The primary endpoint is the time to termination of the arrhythmia. Secondary endpoints can include changes in heart rate and PR interval.
-
-
This is a generalized protocol and may require optimization for specific experimental setups.[9]
Protocol 2: Induction of Atrioventricular Nodal Reentrant Tachycardia (AVNRT) in a Canine Model
-
Objective: To create a reproducible model of AVNRT to test the efficacy of this compound.
-
Animal Preparation:
-
Anesthetize an adult mongrel dog (20-30 kg).
-
Intubate and mechanically ventilate the animal.
-
Monitor vital signs throughout the procedure.
-
Gain vascular access via the femoral artery and vein.
-
-
Electrophysiology Study:
-
Introduce multipolar electrode catheters into the heart via the femoral vein under fluoroscopic guidance.
-
Position catheters in the high right atrium (HRA), His bundle region (HIS), and right ventricular apex (RVA).
-
Perform programmed electrical stimulation (PES) from the HRA to induce AVNRT. This typically involves a drive train of stimuli (S1) followed by one or more premature extrastimuli (S2, S3).
-
-
Efficacy Assessment:
-
Once sustained AVNRT is established, administer this compound or vehicle via a nasal atomizer.
-
Continuously record ECG and intracardiac electrograms to determine the time to arrhythmia termination.
-
-
This protocol requires specialized electrophysiology equipment and expertise.[10]
Visualizations
Caption: Mechanism of action of this compound in terminating PSVT.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. milestonepharma.com [milestonepharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Etripamil electrophysiology recordings
Welcome to the technical support center for Etripamil electrophysiology studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistent, high-quality data when investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a novel, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2][3] Its primary mechanism of action is the inhibition of the L-type calcium channel CaV1.2, which is crucial for atrioventricular (AV) nodal conduction.[3][4][5] By blocking these channels, this compound slows AV nodal conduction and prolongs the refractory period, making it effective for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][4][6]
Q2: Beyond L-type calcium channels, does this compound affect other ion channels?
Yes, emerging evidence suggests that this compound has a more complex pharmacological profile and acts as a multi-channel modulator.[2][4][5] In addition to its potent blockade of L-type calcium channels, it has been shown to inhibit cardiac sodium channels (NaV1.5) and several types of potassium channels, including KV1.5, TASK-1, hERG, and others.[3][4] These interactions may contribute to its overall antiarrhythmic properties.[2][4]
Q3: Why am I observing a gradual decrease in calcium current amplitude over time, even before applying this compound?
This phenomenon is known as "run-down" of L-type calcium currents and is a common issue in whole-cell patch-clamp experiments.[7] It can be misinterpreted as a drug effect. To mitigate this, it is crucial to establish a stable baseline recording for at least 5 minutes before drug application.[7] Including ATP and GTP in the internal pipette solution can also help to maintain channel activity and reduce run-down.[7][8]
Q4: The inhibitory effect of this compound seems to vary between experiments, even at the same concentration. What could be the cause?
Inconsistent block by this compound can stem from several factors:
-
Incomplete Solution Exchange: Ensure your perfusion system allows for rapid and complete exchange of the extracellular solution. Dead space in the perfusion lines can result in a lower effective concentration of this compound at the cell surface.[7]
-
Use-Dependency: The blocking effect of some calcium channel blockers can be dependent on the frequency and pattern of channel activation (use-dependency).[7] It is critical to standardize your voltage protocols across all experiments to ensure consistent channel stimulation.[7][9]
-
Solution Stability: Always prepare fresh solutions of this compound for each experiment to avoid potential degradation or precipitation, which can affect its potency.[9][10]
-
Cell Health and Passage Number: Use cells from a consistent and low passage number, and ensure they are healthy. Unhealthy cells can exhibit altered ion channel expression and function, leading to variability in drug response.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Question: My calculated IC50 value for this compound block of L-type calcium channels is highly variable between experiments. How can I improve consistency?
Answer: High variability in IC50 values is a common challenge that can be addressed by controlling several experimental parameters.[8]
-
Standardize Experimental Conditions: Maintain consistent temperature, external potassium concentration, and pH of your recording solutions, as these can all influence channel gating and drug binding.[8]
-
Consistent Voltage Protocol: The specific voltage-clamp protocol used can significantly affect the observed IC50 value.[8] Use a standardized protocol for all experiments, including holding potential, depolarization steps, and frequency of stimulation.
-
Monitor for Current Run-down: As mentioned in the FAQs, L-type calcium current run-down can artificially alter the perceived drug effect. Monitor the stability of the current before and after drug application and discard recordings with significant run-down.[7][9]
-
Cumulative Dose-Response: To determine an accurate IC50, perform a cumulative dose-response experiment on a single cell rather than using a single concentration on multiple cells. This helps to minimize inter-cell variability.[10]
Issue 2: Noisy Recordings Obscuring this compound's Effect
Question: I am having difficulty resolving the effects of this compound due to significant electrical noise in my recordings. What are the common sources of noise and how can I reduce them?
Answer: A noisy recording can make it challenging to analyze the effects of a drug, especially on small-amplitude currents. A systematic approach is key to identifying and eliminating the source of the noise.[7]
-
Proper Grounding: Improper grounding is a frequent cause of electrical noise. Ensure all components of your electrophysiology setup (microscope, manipulators, perfusion system, etc.) are connected to a common ground point. Check for and eliminate any ground loops.[7]
-
Faraday Cage: Use a Faraday cage to shield your setup from external electromagnetic interference from sources like overhead lights, mobile phones, and other laboratory equipment.[7]
-
Pipette and Holder: A poorly chlorinated or corroded Ag/AgCl wire in your pipette holder can be a significant source of noise. Re-chlorinate or replace it as needed. Also, ensure your pipette solution is filtered to prevent clogging.[7]
-
High-Resistance Seal: A low giga-ohm seal (<1 GΩ) will result in a noisy recording. If you are struggling to obtain a high-resistance seal, ensure your cells are healthy and your solutions are free of particulate matter.[7][8]
Quantitative Data
While specific in vitro IC50 values for this compound on various cardiac ion channels are not widely available in the public domain, data for verapamil, a structural analog, can provide a starting point for concentration ranges in your experiments.[11]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration |
| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes | Healthy Adults | Intranasal |
| Terminal Half-Life | ~1.5 hours (60 mg dose) | Healthy Adults | Intranasal |
| Terminal Half-Life | ~2.5-3 hours (70-105 mg doses) | Healthy Adults | Intranasal |
Data compiled from Kelemen et al. (2024) and other sources.[12][13][14]
Table 2: Reference IC50 Values for Verapamil (this compound Analog)
| Ion Channel | IC50 (µM) | Cell Type |
| CaV1.2 | ~1 | Various |
| hERG | ~0.5 | HEK293 |
This data can be used to guide initial concentration selection for this compound experiments.[11]
Table 3: Summary of this compound's Known Effects on Human Cardiac Ion Channels
| Ion Channel | Current | Effect at 100 µM |
| CaV1.2 | ICa,L | 31% block |
| NaV1.5 | INa | 59% block |
| KV1.5 | IKur | Significant block |
Data from patch-clamp analysis on human atrial cardiomyocytes.[3]
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This protocol provides a general framework for studying the effects of this compound on L-type calcium currents (ICa,L) in a suitable cell line (e.g., HEK293 cells stably expressing CaV1.2).
1. Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Use cells at a low passage number to ensure consistent channel expression.[8]
2. Solutions:
-
External Solution (in mM): 135 NaCl, 10 BaCl2 (or CaCl2), 10 HEPES, 1 MgCl2, 10 Glucose. Adjust pH to 7.4 with NaOH.[9]
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.[9] Note: The inclusion of Mg-ATP is to help mitigate current run-down.[7]
3. Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ).[7]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.[7]
-
Elicit calcium currents using a depolarizing step to 0 mV for 200 ms.[7]
-
Establish a stable baseline recording for at least 5 minutes to monitor for current run-down.[7]
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the effect of this compound until a steady-state block is achieved.[7]
-
Perform a final washout with the external solution to check for the reversibility of the block.
Visualizations
Caption: Signaling pathway of this compound in atrioventricular (AV) nodal cells.
Caption: Experimental workflow for this compound electrophysiology recordings.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Improving the stability of Etripamil in research formulations
Welcome to the Technical Support Center for Etripamil research formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in research formulations?
A1: The primary stability concerns for this compound, a phenylalkylamine calcium channel blocker, revolve around its limited aqueous solubility and potential for hydrolysis. This compound contains an ester moiety, making it susceptible to degradation, particularly in non-optimal pH conditions. Its free base form has low intrinsic solubility in aqueous buffers, which can lead to precipitation and inconsistent experimental results.
Q2: My this compound solution is cloudy or has formed a precipitate. What are the likely causes and how can I resolve this?
A2: Cloudiness or precipitation in your this compound solution is most likely due to its low aqueous solubility, especially at neutral or alkaline pH. Here are some troubleshooting steps:
-
pH Adjustment: this compound's solubility is significantly higher in acidic conditions. The clinical nasal spray formulation is buffered to a pH of approximately 4.5.[1] Adjusting your formulation to a similar pH range can enhance solubility.
-
Use of Co-solvents: For in vitro and in vivo studies, a multi-component solvent system can be employed. A combination of ethanol (B145695), polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween-80 in saline has been shown to effectively solubilize this compound.
-
Stock Solution Preparation: Avoid direct dissolution of the this compound free base in aqueous buffers. Instead, prepare a concentrated stock solution in an organic solvent such as 100% ethanol or DMSO, and then dilute it into your aqueous experimental medium.
-
Salt Forms: Consider using a salt form of this compound, such as acetate (B1210297) or methanesulfonate, which exhibit significantly higher aqueous solubility.
Q3: What are the known degradation pathways for this compound?
A3: this compound's structure, which includes an ester group, makes it susceptible to hydrolysis. This degradation is catalyzed by both acidic and basic conditions. The primary metabolite of this compound in vivo is an inactive carboxylic acid, formed through the action of serum esterases.[2][3] While specific forced degradation studies for this compound are not widely published, its structural analog, verapamil (B1683045), has been shown to degrade under oxidative and basic conditions.[4] Photodegradation is also a potential pathway, as observed with verapamil, which can lead to the formation of various photoproducts, including norverapamil.[5]
Q4: What excipients are recommended to improve the stability of an aqueous this compound formulation?
A4: The choice of excipients is crucial for maintaining the stability of this compound in an aqueous formulation. Based on the known properties of this compound and general principles of nasal spray formulation, the following excipients are recommended:
-
Buffering Agents: To maintain an optimal pH of around 4.5, citrate (B86180) or phosphate (B84403) buffers are commonly used.[1]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is included in the clinical formulation of this compound and can help prevent degradation catalyzed by metal ions.
-
Solubilizers/Co-solvents: As mentioned, ethanol, propylene (B89431) glycol, and polyethylene glycols (PEGs) can be used to increase the solubility of this compound.
-
Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants may be beneficial.
Troubleshooting Guide: Common Stability-Related Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock in aqueous buffer | Exceeding the solubility limit of this compound in the final aqueous medium. | - Lower the final concentration of this compound.- Add the stock solution dropwise while vortexing the buffer.- Ensure the buffer pH is in the optimal range (around 4.5). |
| Loss of potency over time in aqueous solution | Hydrolytic degradation of the ester linkage. | - Prepare solutions fresh daily.- Store stock solutions in an appropriate organic solvent at -20°C or -80°C.- Maintain the formulation pH between 4.0 and 5.0. |
| Discoloration of the formulation | Potential oxidative or photodegradation. | - Protect the formulation from light by using amber vials.- Consider adding an antioxidant to the formulation.- Store under inert gas (e.g., nitrogen) if sensitive to oxygen. |
| Inconsistent results in bioassays | Poor solubility or degradation leading to variable effective concentrations. | - Confirm the complete dissolution of this compound in your formulation.- Use a stability-indicating analytical method to verify the concentration and purity of this compound before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation for Preclinical Research
This protocol describes the preparation of a 3 mg/mL this compound solution using a co-solvent system, suitable for many research applications.
Materials:
-
This compound (free base)
-
Ethanol (100%)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the desired amount of this compound.
-
Prepare a concentrated stock solution of this compound in 100% ethanol.
-
In a separate container, sequentially add the required volumes of PEG300 and Tween-80.
-
Slowly add the this compound-ethanol stock solution to the PEG300/Tween-80 mixture while stirring.
-
Finally, add the saline to reach the desired final volume and concentration, ensuring the solution is thoroughly mixed after each addition.
-
If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Protocol 2: General Approach for a Stability-Indicating HPLC Method
While a specific validated method for this compound is not publicly available, the following outlines a general approach based on methods for the related compound, verapamil, and common practices for small molecules.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection: UV at 232 nm or 278 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate this compound from its degradation products and accurately quantify it.
Protocol 3: Forced Degradation Study Outline
To understand the degradation pathways and establish the stability-indicating nature of an analytical method, forced degradation studies should be performed under various stress conditions.
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose a solid or solution sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose an this compound solution to UV light in a photostability chamber.
Samples from each condition should be analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous formulations.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Intranasal this compound for Paroxysmal Supraventricular Tachycardia: Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 5. Toxicity assessment of verapamil and its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Etripamil Nasal Absorption in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the variability associated with the nasal absorption of Etripamil in preclinical models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available pharmacokinetic data to assist in the design and execution of robust and reproducible preclinical studies.
Troubleshooting Guide
High variability in plasma concentrations is a common challenge in preclinical studies involving intranasal administration. The following table outlines potential causes and recommended troubleshooting steps to mitigate this issue.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations | 1. Inconsistent administration technique: Variations in droplet size, deposition site, and administration speed. 2. Animal movement: Head movement during or immediately after administration leading to inconsistent dosing. 3. Formulation issues: Suboptimal viscosity, pH, or osmolarity affecting absorption. 4. Anatomical differences: The complex nasal anatomy of certain species (e.g., rodents) can make consistent delivery challenging.[1] | 1. Standardize administration: Utilize a calibrated micropipette or a specialized nasal atomizer to ensure consistent droplet size and delivery pressure. Consistent practice of the administration technique is crucial. 2. Animal restraint and positioning: Employ appropriate restraint methods to minimize head movement. For smaller animals like rats and mice, a supine position with the head tilted back can facilitate delivery to the olfactory region.[2] 3. Formulation optimization: Assess and adjust the physicochemical properties of the formulation. The use of mucoadhesive excipients can increase residence time, while permeation enhancers can improve absorption.[2] 4. Device selection: For larger animals, clinical nasal spray devices may be suitable. For smaller animals, consider specialized micro-sprayers or insufflators for more consistent results.[1] |
| Low bioavailability | 1. Rapid mucociliary clearance: The drug is cleared from the nasal cavity before it can be adequately absorbed. 2. Enzymatic degradation: Enzymes present in the nasal mucosa may degrade this compound. 3. Poor membrane permeability: The drug may not efficiently cross the nasal epithelium. | 1. Increase residence time: Incorporate mucoadhesive polymers (e.g., chitosan) into the formulation.[2] 2. Enhance permeation: Include permeation enhancers in the formulation to transiently open tight junctions between epithelial cells.[2] |
| Local irritation or nasal toxicity | 1. Excipient effects: Certain formulation excipients can irritate the nasal mucosa. 2. Drug properties: The physicochemical properties of this compound at high concentrations may cause irritation. 3. Repeated administration: Chronic dosing can lead to cumulative damage to the nasal epithelium. | 1. Screen excipients: Test the irritancy of individual excipients in vitro or in a pilot in vivo study.[2] 2. Optimize drug concentration: Use the lowest effective concentration of this compound.[2] 3. Histopathological evaluation: Following repeated administration studies, conduct a thorough histological examination of the nasal cavity to assess for any pathological changes.[2] |
| Animal distress or non-compliance | 1. Improper handling and restraint: Can induce stress and aversion to the procedure. 2. Irritating formulation: Can cause discomfort, leading to sneezing or attempts to remove the substance. | 1. Acclimatize animals: Handle and acclimate animals to the restraint procedure before the study begins.[2] 2. Minimize irritation: Use a well-tolerated formulation. A saline solution can be used as a control to assess the vehicle's effect.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable preclinical models for studying the nasal absorption of this compound?
The choice of animal model depends on the specific objectives of the study:
-
Rodents (Rats, Mice): Often used for initial screening, formulation development, and pharmacokinetic studies due to their small size and cost-effectiveness. However, their complex nasal anatomy can present challenges for consistent delivery.[1]
-
Rabbits: Their larger nasal cavity compared to rodents makes them suitable for pharmacokinetic and formulation studies.[1]
-
Dogs: Their nasal anatomy is considered closer to humans than that of rodents. They can often be dosed with clinical devices without anesthesia, making them a good model for safety and efficacy studies.[1]
-
Non-human primates (Cynomolgus Macaques): Considered a highly relevant model for preclinical safety and toxicity studies due to their physiological similarity to humans.[1]
Q2: What is the mechanism of action of this compound?
This compound is a non-dihydropyridine L-type calcium channel blocker.[3] It acts on the atrioventricular (AV) node to slow conduction and increase refractoriness.[1] This action interrupts the re-entrant circuit that underlies most forms of paroxysmal supraventricular tachycardia (PSVT), leading to a rapid conversion to normal sinus rhythm.[1]
Q3: What are the expected pharmacokinetic properties of intranasal this compound?
Intranasal administration of this compound is designed for rapid absorption and a short duration of action.[1] In humans and non-human primates, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 5-8.5 minutes.[1][4] It is also rapidly metabolized by esterases in the blood, which contributes to its short half-life.[1]
Q4: How can I induce paroxysmal supraventricular tachycardia (PSVT) in an animal model to test the efficacy of this compound?
PSVT can be induced in anesthetized animal models through programmed electrical stimulation. This typically involves introducing a multipolar electrophysiology catheter into the right atrium and/or ventricle via the jugular or femoral vein.[2] Timed premature atrial or ventricular stimuli or rapid atrial or ventricular burst pacing can then be used to induce a re-entrant tachycardia.[2]
Q5: How should I monitor the cardiovascular effects of this compound in conscious animal models?
Telemetry is the gold standard for monitoring cardiovascular parameters such as electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving animals.[1] This allows for the continuous collection of data without the confounding effects of anesthesia or restraint.
Data Presentation
The following tables summarize available pharmacokinetic data for intranasal this compound and other calcium channel blockers in various preclinical models. It is important to note that specific data on the variability of intranasal this compound absorption in rodents and rabbits is limited in publicly available literature. The data for other calcium channel blockers are provided as representative examples.
Table 1: Pharmacokinetic Parameters of Intranasal this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) (Mean ± SD) | Tmax (min) (Median) | AUC (ng·h/mL) (Mean ± SD) |
| 1.9 | 25.8 ± 12.5 | 10 | 15.4 ± 6.2 |
| 3.8 | 55.6 ± 28.3 | 10 | 33.7 ± 15.1 |
| 5.7 | 104 ± 55.4 | 10 | 62.9 ± 31.8 |
| Data derived from a preclinical safety study. |
Table 2: Pharmacokinetic Parameters of Other Intranasal Calcium Channel Blockers in Preclinical Models
| Animal Model | Drug | Dose | Cmax (Mean ± SD) | Tmax (hr) (Mean ± SD) | Bioavailability (%) |
| Rat | Diltiazem (B1670644) | 8 mg/animal | ~150 ng/mL | ~1 | Not Reported |
| Rabbit | Verapamil (B1683045) | 0.4 mg/kg | 85.3 ± 12.7 ng/mL | 0.33 ± 0.08 | 47.8 |
| Dog | Verapamil | 0.75 mg/kg | Not Reported | Not Reported | 36 ± 7 |
| Data for diltiazem in rats and verapamil in rabbits and dogs are presented as representative examples of intranasal calcium channel blocker pharmacokinetics.[2][5] |
Experimental Protocols
1. Intranasal Administration in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) to handling for at least 3 days prior to the experiment.[2]
-
Anesthesia: Lightly anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) to minimize distress and prevent sneezing.[2]
-
Dosing:
-
Place the anesthetized rat in a supine position with its head tilted back at a 70-90 degree angle to facilitate delivery to the olfactory region.[2]
-
Using a calibrated micropipette with a fine tip, administer 5-10 µL of the this compound formulation into one nostril.[2]
-
Administer the dose in slow, sequential droplets of 2-5 µL, allowing 30-60 seconds between droplets for absorption.[2]
-
Alternate nostrils if a larger total volume is required.[2]
-
-
Post-dosing: Maintain the rat in the supine position for a few minutes to allow for absorption before returning it to its cage for recovery.[2]
2. Efficacy Evaluation in a PSVT Model (General Protocol)
-
Animal Preparation: Anesthetize the animal (e.g., dog, pig) and introduce a multipolar electrophysiology catheter into the right atrium and/or ventricle via the jugular or femoral vein under fluoroscopic guidance.[2]
-
PSVT Induction: Perform programmed electrical stimulation by delivering timed premature atrial or ventricular stimuli via the EP catheter. Alternatively, use rapid atrial or ventricular burst pacing to induce a re-entrant tachycardia.[2]
-
This compound Administration and Monitoring:
-
Once sustained PSVT is induced and documented, administer intranasal this compound using a mucosal atomization device (MAD) or a micropipette.[2]
-
Continuously record the ECG and blood pressure to monitor the time to conversion to sinus rhythm and any hemodynamic changes.[2]
-
Record the PR interval before and after conversion to assess the pharmacodynamic effect of this compound.[2]
-
Visualizations
Caption: Signaling pathway of this compound in cardiac myocytes.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for high plasma variability.
References
- 1. Topical Administration of Verapamil in Poly(ethylene glycol)-Modified Liposomes for Enhanced Sinonasal Tissue Residence in Chronic Rhinosinusitis: Ex Vivo and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Nasal Spray for Conversion of Repeated Spontaneous Episodes of Paroxysmal Supraventricular Tachycardia During Long‐Term Follow‐Up: Results From the NODE‐302 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of acute intranasal administration of verapamil: comparison with i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch-Clamp Protocols for Studying Etripamil's Channel Blocking Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing patch-clamp protocols to investigate the channel blocking kinetics of Etripamil. This compound is a novel, fast-acting, short-duration L-type calcium channel blocker, administered intranasally for the treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Understanding its precise interaction with ion channels at the molecular level is crucial for further drug development and safety pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound's primary molecular target is the L-type calcium channel, specifically the CaV1.2 subtype, which plays a critical role in cardiac myocyte contraction and atrioventricular (AV) nodal conduction.[3][4] However, it is important to note that this compound also exhibits effects on other cardiac ion channels, including sodium (NaV1.5) and various potassium channels, making it a multi-channel modulator.[3]
Q2: Why is it challenging to measure the blocking kinetics of this compound?
A2: The primary challenges in studying this compound's kinetics stem from its rapid onset and short duration of action.[2] This necessitates the use of fast solution exchange systems to accurately resolve the association (k_on) and dissociation (k_off) rates.[3]
Q3: My recordings become unstable after applying this compound. What are the possible causes and solutions?
A3: Recording instability is a common issue in patch-clamp experiments. When applying this compound, consider the following:
-
Solution Stability: Ensure that your stock solution of this compound is fully dissolved and that the final concentration in your external solution does not precipitate. Prepare fresh solutions daily.
-
Mechanical Stability: Check for any vibrations in your setup, including the micromanipulator and perfusion system. Ensure the perfusion flow is gentle and does not dislodge the cell.
-
Cell Health: Use healthy, robust cells for your recordings. Poor cell health can lead to difficulty in forming and maintaining a high-resistance seal.
-
Pipette Drift: A stable pipette is essential. Ensure your micromanipulator is securely fixed and there are no subtle drifts.[3]
Q4: I am not observing a significant block of the L-type calcium current at what should be clinically relevant concentrations. What am I doing wrong?
A4: This is a common issue and can often be attributed to the state-dependent and use-dependent nature of this compound's block.
-
State-Dependent Block: this compound exhibits a higher affinity for the open and inactivated states of the L-type calcium channel compared to the resting state. Your voltage protocol may be favoring the resting state, thus underestimating the block.[3]
-
Use-Dependent Block: The block produced by this compound can be enhanced with repetitive depolarization (i.e., at higher stimulation frequencies). If you are applying test pulses at a very low frequency, you may not be observing the full extent of the block.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your patch-clamp experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in Measured Block | 1. Inconsistent cell health and channel expression levels. 2. Rundown of the calcium current over time. 3. Inconsistent voltage protocols. | 1. Use cells from a consistent passage number and select for healthy morphology. 2. Monitor current stability before drug application. Include ATP and GTP in your internal solution to minimize rundown. 3. Ensure your voltage protocols are applied consistently across all experiments.[3] |
| Difficulty Resolving Fast Kinetics (k_on and k_off) | 1. Slow solution exchange system. 2. Inadequate voltage protocol design. | 1. Utilize a rapid perfusion system to ensure fast application and washout of this compound. 2. Employ voltage protocols with a range of pulse durations (very short to very long) to better capture the binding and unbinding kinetics.[3] |
| Noisy Recordings | 1. Improper grounding of the patch-clamp rig. 2. Electrical interference from nearby equipment. 3. Poorly chlorinated Ag/AgCl electrode. | 1. Ensure all components of your setup are connected to a single, common ground. 2. Use a Faraday cage to shield your setup. 3. Re-chlorinate your electrode regularly. |
| Inconsistent Drug Concentration at the Cell | 1. Incomplete solution exchange in the recording chamber. 2. Adsorption of the compound to the perfusion tubing. | 1. Verify the efficiency of your perfusion system. 2. Use tubing material with low drug adsorption properties. |
Quantitative Data
Table 1: Effect of this compound on Cardiac Ion Channels
| Ion Channel | Current | Species | Cell Type | This compound Concentration | Effect |
| CaV1.2 | ICa,L | Human | Atrial Cardiomyocytes | 100 µM | 31% block[2] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 1 µM | Significant reduction[2] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 100 µM | 59% block[2] |
| KV1.5 | IKur | Human | Atrial Cardiomyocytes | 100 µM | Potent block[4] |
| hERG | IKr | Human | N/A | N/A | Potent block[4] |
Note: This table is not exhaustive and represents data from available public sources. The lack of standardized experimental conditions across studies should be considered when comparing values.
Table 2: In Vivo Effects of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Mean Maximum PR Prolongation from Baseline (%) |
| 0.025 | 6.60[5] |
| 0.05 | 6.15[5] |
| 0.15 | 12.13[5] |
| 0.3 | 27.38[5] |
Experimental Protocols
The following are detailed methodologies for key patch-clamp experiments to characterize this compound's channel blocking kinetics.
Protocol 1: Assessing Tonic Block of L-type Calcium Channels (Resting State)
Objective: To measure the inhibitory effect of this compound on CaV1.2 channels in their resting state.
1. Cell Preparation:
-
Use a cell line stably expressing the human CaV1.2 channel (e.g., HEK293 cells) or freshly isolated cardiomyocytes.
2. Solutions:
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.
-
External Solution (in mM): 135 NaCl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 1 MgCl₂, 10 Glucose, pH 7.4 with NaOH.[3]
3. Electrophysiology Setup:
-
Whole-cell patch-clamp configuration.
-
Use a rapid solution exchange system.
4. Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -80 mV to ensure channels are in the resting state.
-
Apply a 200 ms (B15284909) depolarizing step to +10 mV to elicit the peak L-type calcium current (I_Ca,L).
-
Apply this test pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.[3]
5. Data Acquisition and Analysis:
-
Record baseline currents in the control external solution.
-
Perfuse the cell with increasing concentrations of this compound and record the steady-state block at each concentration.
-
Wash out the drug to check for reversibility.
-
Construct a concentration-response curve to determine the IC₅₀ for tonic block.
Protocol 2: Assessing Use-Dependent Block of L-type Calcium Channels
Objective: To determine if the blocking effect of this compound increases with the frequency of channel activation.
1. Cell Preparation and Solutions:
-
Same as Protocol 1.
2. Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a train of depolarizing pulses to +10 mV for 50 ms.
-
Vary the frequency of the pulse train (e.g., 1 Hz, 2 Hz, 5 Hz).[3]
3. Data Acquisition and Analysis:
-
Record the peak inward current for each pulse in the train under control conditions.
-
Apply a fixed concentration of this compound and repeat the pulse train protocols.
-
Measure the decline in peak current during the pulse train in the presence of the drug.
-
The rate and extent of the current decline provide information about the kinetics of use-dependent block.
Mandatory Visualizations
Caption: this compound's primary mechanism of action on L-type calcium channels.
Caption: General experimental workflow for studying this compound's kinetics.
Caption: A logical workflow for troubleshooting inconsistent this compound block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Nasal Spray for Recurrent Paroxysmal Supraventricular Tachycardia Conversion: Results From the NODE‐303 Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental parameters for Etripamil's short duration of action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the short duration of action of Etripamil (B607387).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a novel, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2][3] It is structurally related to verapamil.[4] Its primary mechanism of action is the selective inhibition of L-type calcium channels (CaV1.2) in the atrioventricular (AV) node of the heart.[1][2][4] This blockade of calcium influx slows down electrical conduction and prolongs the refractory period of the AV node, thereby interrupting the reentrant circuit responsible for most forms of paroxysmal supraventricular tachycardia (PSVT).[2][4][5]
Q2: What are the key pharmacokinetic properties of this compound that I should consider in my experimental design?
This compound is characterized by rapid absorption and a short duration of action.[3][5][6] Following intranasal administration, it is quickly absorbed from the nasal mucosa.[1][5] Key parameters to consider are its rapid time to maximum plasma concentration (Tmax) and its short half-life.[2][5] this compound is rapidly metabolized by serum esterases into an inactive carboxylic acid metabolite.[2][7] This rapid clearance is a primary contributor to its short duration of action.
Q3: Why is my in vitro experiment not showing a significant effect of this compound?
Several factors could contribute to a lack of significant effect in in vitro assays:
-
Inappropriate Cell Model: Ensure the cell line or primary cells used in your experiment express functional L-type calcium channels.[8] The expression level of these channels can be verified using techniques like qPCR or Western blotting.[8] Cardiomyocytes or specific neuronal cell lines are often suitable models.[8]
-
Incorrect Concentration Range: The potency of this compound can vary between different experimental systems. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific assay.[8]
-
Drug Stability and Preparation: Due to its short half-life in aqueous solutions, the stability of this compound can be a critical factor.[8] Always prepare fresh solutions for each experiment and consider the timing of your measurements.[8] For storage, the pure form of this compound should be stored at -20°C for up to 3 years.[9]
-
Assay Sensitivity: The assay being used may not be sensitive enough to detect the transient effects of a short-acting compound like this compound.[8] Consider employing highly sensitive techniques such as patch-clamp electrophysiology or kinetic calcium imaging.[8]
Q4: I am observing high variability in my animal study results. What could be the cause?
High variability in animal studies with this compound can arise from several factors:
-
Route and Method of Administration: Intranasal administration can be variable. Ensure a consistent and precise delivery technique to minimize variability in absorption.
-
Sampling Time Points: Given this compound's rapid onset and short duration of action, the timing of sample collection (e.g., for pharmacokinetic analysis) or endpoint measurement (for pharmacodynamic assessment) is critical. Missing the peak effect window can lead to inconsistent results.
-
Metabolism: this compound is rapidly metabolized by esterases in the blood.[2] Factors that may influence esterase activity in the animal model could contribute to variability.
-
Anesthesia: If anesthesia is used, it could potentially interact with the cardiovascular effects of this compound, leading to variability in hemodynamic measurements.
Troubleshooting Guides
Issue 1: Difficulty in Observing Rapid Onset and Offset of Action in Patch-Clamp Electrophysiology
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Slow Drug Application/Washout | Utilize a fast perfusion system to ensure rapid application and washout of this compound. This is essential to accurately capture the kinetics of channel blockade.[8] |
| Inadequate Voltage Protocol | Optimize the voltage-clamp protocol to effectively isolate and measure L-type calcium currents. Use appropriate holding potentials and test pulses to ensure the channels are in the proper state for this compound binding.[8] |
| Channel Rundown | L-type calcium channels can exhibit "rundown" (a gradual decrease in current) during whole-cell recordings. Use an intracellular solution containing ATP and GTP to help maintain channel activity.[8] Record a stable baseline current before applying this compound.[8] |
| Incorrect Drug Concentration | Perform a cumulative dose-response experiment to accurately determine the IC50 of this compound on L-type calcium channels in your specific cell type.[8] |
Issue 2: Inconsistent or Unreliable Calcium Imaging Results
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low Signal-to-Noise Ratio | Use a high-quality calcium indicator dye with a strong fluorescence response to improve signal detection.[8] |
| Phototoxicity or Dye Bleaching | Minimize exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent dye, which can lead to artifacts. |
| Low L-type Calcium Channel Expression | As mentioned in the FAQs, confirm the expression of functional L-type calcium channels in your chosen cell model.[8] |
| Rapid Cellular Efflux of the Dye | Some cell types can actively transport fluorescent dyes out of the cytoplasm. Consider using a dye formulation that is less prone to efflux or an inhibitor of the relevant transporters if known. |
Data Presentation
Table 1: Pharmacokinetic Profile of Intranasal this compound in Humans
| Parameter | Value | Study/Dose |
| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes | Phase 1 (≥14 mg)[5] |
| ~8 minutes | Phase 1 (70 mg)[2][5] | |
| Plasma Concentration Decline | ~60% reduction at 25 minutes | Phase 1 (70 mg)[5] |
| ~80% reduction within 50 minutes | Phase 1 (70 mg)[5] | |
| Terminal Half-life (t½) | ~1.5 hours | 60 mg[10] |
| ~2.5 - 3 hours | 70 mg and 105 mg[6][10] | |
| ~20 minutes | General literature[2] |
Note: Half-life values can vary based on the study and methodology.
Table 2: Summary of Key Clinical Trial Efficacy Data for this compound (70 mg)
| Trial | Primary Endpoint | Result |
| NODE-1 | Conversion to sinus rhythm within 15 minutes | 65-95% conversion with this compound vs. 35% with placebo[4] |
| RAPID (NODE-301 Part 2) | Time to PSVT conversion within 30 minutes | 64% conversion with this compound vs. 31% with placebo (HR 2.62)[4][7][11] |
| NODE-303 | Conversion to sinus rhythm by 60 minutes (first episode) | 70.5% conversion (median time to conversion = 18.3 min)[12] |
Experimental Protocols
Protocol 1: Induction of PSVT in a Clinical Setting (based on NODE-1 Trial)
-
Patient Population: Patients with a history of symptomatic PSVT and inducible PSVT during a clinically indicated electrophysiology study.[4]
-
Induction Method: Programmed atrial and ventricular stimulation is used to induce SVT. This typically involves delivering one to three extra stimuli at specific cycle lengths.[4]
-
Facilitation of Induction: If SVT is not inducible at baseline, an infusion of isoproterenol (B85558) or epinephrine (B1671497) may be used.[4]
-
Confirmation of Sustained SVT: Once induced, SVT is allowed to sustain for a predefined period (e.g., 5 minutes) before the administration of the study drug.[4]
-
Drug Administration: Patients are administered either this compound or a placebo intranasally.[4]
-
Efficacy Assessment: Continuous ECG monitoring is used to determine the time to conversion to sinus rhythm.[4][5]
Protocol 2: Bioanalytical Method for this compound Quantification
-
Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to determine the plasma concentrations of this compound and its inactive metabolite.[4][5]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction to isolate the analyte and an internal standard.[4]
-
Analysis: The prepared samples are then analyzed by LC-MS/MS to quantify the concentrations of this compound and its metabolite.
Mandatory Visualizations
Caption: this compound's mechanism of action in AV nodal cells.
Caption: Workflow for patch-clamp electrophysiology studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 12. This compound Nasal Spray for Recurrent Paroxysmal Supraventricular Tachycardia Conversion: Results From the NODE‐303 Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Etripamil Administration Studies: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in long-term Etripamil administration studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, non-dihydropyridine L-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node.[3] This action slows AV nodal conduction and prolongs the AV node refractory period, which can interrupt the re-entrant circuits responsible for most forms of paroxysmal supraventricular tachycardia (PSVT).[1][3]
Q2: What are the known excipients in the this compound nasal spray formulation?
A2: The this compound nasal spray formulation for clinical trials consists of this compound (MSP-2017), water, acetic acid, disodium (B8443419) ethylene-diamine-tetra-acetic acid (EDTA), and sulfuric acid.[4]
Q3: What is the established No Observable Adverse Effect Level (NOAEL) for this compound in long-term preclinical studies?
A3: In a 26-week study in cynomolgus macaques with once-weekly intranasal administration, the systemic NOAEL was established at the high dose of 5.7 mg/kg/dose. The NOAEL for local toxicity in the nasal cavity was 1.9 mg/kg/dose.[5]
Q4: What are the expected pharmacokinetic parameters of intranasal this compound?
A4: Intranasal administration of this compound results in rapid absorption. In clinical studies, the time to maximum plasma concentration (Tmax) is approximately 5 to 8.5 minutes.[1] The plasma concentration declines rapidly, and the terminal half-life is short.[3]
Troubleshooting Guides
Formulation and Stability
Problem: Concerns about the long-term stability of the this compound formulation for extended studies.
Solution:
While specific long-term stability data for the this compound formulation is not publicly available, researchers should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[6]
Recommended Stability Testing Conditions (ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Experimental Protocol: Stability Study Setup
-
Prepare multiple batches of the this compound formulation to be tested.
-
Package the formulation in the intended container-closure system for the long-term study.
-
Place the samples in stability chambers maintained at the conditions specified in the table above.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies), withdraw samples and analyze for key stability-indicating parameters.
-
Parameters to assess should include:
-
Appearance (color, clarity)
-
pH
-
Assay of this compound concentration
-
Presence of degradation products (using a validated HPLC method)
-
Sterility and/or microbial limits (if applicable)
-
Intranasal Administration in Animal Models
Problem: High variability in plasma concentrations or signs of local irritation after repeated intranasal dosing in animal models.
Solution:
Inconsistent administration technique and the irritating potential of the formulation are common challenges.
Troubleshooting Intranasal Dosing Issues
| Issue | Potential Cause | Recommended Action |
| High Variability in Plasma Concentrations | Inconsistent administration technique (droplet size, deposition site). Animal movement during or after dosing. | Refine administration technique to ensure consistent delivery to the nasal mucosa. Use of light anesthesia may be necessary. For rodents, administer small droplets sequentially, allowing for inhalation between drops. |
| Local Nasal Irritation (e.g., sneezing, nasal discharge) | The formulation itself may be irritating. Repeated administration can lead to cumulative epithelial damage. | In preclinical studies with cynomolgus macaques, transient nasal discharge and sneezing were observed.[5] If severe, consider reformulating with alternative excipients. Ensure the pH and osmolarity of the formulation are optimized for nasal administration. |
| Low Bioavailability | Rapid mucociliary clearance. | Incorporate mucoadhesive polymers into the formulation to increase residence time in the nasal cavity. |
Experimental Workflow: Intranasal Administration in Rodents
Assessment of Local Nasal Toxicity
Problem: Need to evaluate potential nasal cavity damage from long-term this compound administration.
Solution:
Histopathological examination of the nasal cavity is the gold standard for assessing local toxicity.
Experimental Protocol: Histopathological Evaluation of the Nasal Cavity (Rat Model)
-
Tissue Collection: At the end of the long-term study, euthanize the animals and carefully dissect the head.
-
Fixation: Flush the nasal passages with a fixative (e.g., 10% neutral buffered formalin) and then immerse the entire head in the fixative.
-
Decalcification: After fixation, decalcify the snout using a suitable decalcifying agent until the bones are soft enough for sectioning.
-
Tissue Processing and Sectioning: Process the decalcified tissue, embed in paraffin, and obtain transverse sections at standardized anatomical locations. A common method involves taking four sections:
-
Immediately posterior to the upper incisor teeth
-
At the incisive papilla
-
At the second palatal ridge
-
At the level of the first upper molar teeth[7]
-
-
Staining and Microscopic Examination: Stain the sections with Hematoxylin and Eosin (H&E) and have them evaluated by a qualified pathologist. Key observations include:
-
Epithelial integrity (erosion, ulceration, hyperplasia, metaplasia)
-
Inflammatory cell infiltration
-
Glandular changes
-
Turbinate structure
-
Signaling Pathway: Inflammatory Response to Nasal Irritation
Cardiovascular Monitoring
Problem: Need for continuous and accurate monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) during long-term studies without inducing stress in the animals.
Solution:
Surgically implanted radio-telemetry is the recommended method for continuous cardiovascular monitoring in freely moving animals.[8][9]
Experimental Protocol: Cardiovascular Telemetry in Rodents
-
Transmitter Implantation:
-
Anesthetize the rodent.
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity.
-
Place the blood pressure catheter in the abdominal aorta or carotid artery.
-
Position the ECG leads according to the manufacturer's instructions to obtain a clear signal.
-
-
Recovery: Allow for a post-operative recovery period of at least one week before starting the study.
-
Data Acquisition:
-
House the animals individually in cages placed on top of receiver plates.
-
Collect baseline cardiovascular data for a sufficient period to establish a stable diurnal rhythm.
-
Administer this compound intranasally as per the study protocol.
-
Continuously record ECG, blood pressure, and heart rate throughout the study period.
-
-
Data Analysis: Analyze the collected data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).
Logical Relationship: Cardiovascular Safety Assessment
Drug-Drug Interaction Studies
Problem: Assessing the potential for this compound to interact with other drugs.
Solution:
While specific preclinical drug-drug interaction studies for this compound are not publicly available, researchers should follow the FDA's guidance on "Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations."[10]
Recommended Approach for Preclinical Drug Interaction Assessment:
-
In Vitro Metabolism Studies:
-
Determine the primary metabolic pathways of this compound using liver microsomes or hepatocytes from relevant species (including human).
-
Identify the specific cytochrome P450 (CYP) enzymes involved in this compound metabolism.
-
-
In Vitro Enzyme Inhibition and Induction Studies:
-
Evaluate the potential of this compound and its major metabolites to inhibit or induce major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
-
-
In Vivo Studies (if warranted by in vitro data):
-
If in vitro studies indicate a potential for interaction, conduct in vivo studies in an appropriate animal model.
-
Co-administer this compound with a known substrate, inhibitor, or inducer of the relevant CYP enzyme and measure the pharmacokinetic parameters of both drugs.
-
This technical support center provides a foundation for addressing common challenges in long-term this compound administration studies. For further specific inquiries, consulting the full preclinical and clinical study publications is recommended.
References
- 1. This compound | 1593673-23-4 | Benchchem [benchchem.com]
- 2. This compound nasal spray: an investigational agent for the rapid termination of paroxysmal supraventricular tachycardia (SVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lovelacebiomedical.org [lovelacebiomedical.org]
- 5. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telemetry in toxicology studies - A comparison of data across species, technologies and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
Strategies to minimize Etripamil degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Etripamil during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation in biological matrices, particularly plasma and whole blood, is enzymatic hydrolysis. This compound contains a methyl ester functional group that is rapidly broken down by endogenous esterases, such as butyrylcholinesterase (BChE), which are abundant in plasma.[1][2] This enzymatic activity converts this compound into its inactive carboxylic acid metabolite, MSP-2030.[3][4][5]
Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?
A2: While various anticoagulants can be used, K2-EDTA is a commonly cited choice for plasma collection in protocols for this compound analysis.[1] It is crucial to process the blood sample quickly after collection, regardless of the anticoagulant used, to minimize enzymatic degradation.
Q3: At what temperature should I store my samples containing this compound?
A3: To minimize enzymatic activity, it is critical to keep biological samples on ice immediately after collection and during all processing steps.[6] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, samples should be kept frozen at -20°C or -80°C.[7]
Q4: How does pH affect this compound stability?
A4: As a compound with a methyl ester, this compound is susceptible to base-catalyzed hydrolysis.[1][4] Therefore, maintaining a slightly acidic pH can help slow down this chemical degradation. The nasal spray formulation of this compound is buffered to a pH of 4.0-4.8.[8] Some analytical protocols for related compounds suggest acidifying plasma samples to improve stability and extraction efficiency.[9]
Q5: Is this compound sensitive to light?
A5: There is limited specific public information on the photostability of this compound. However, as a general precautionary measure for all pharmaceutical compounds, it is recommended to protect samples from direct light exposure by using amber vials or by covering the sample containers.[4] A forced degradation study on Verapamil (B1683045), a structural analog, found it to be stable under photolytic stress.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or undetectable this compound concentration in plasma/blood samples. | Rapid enzymatic degradation by plasma esterases. | 1. Immediate Cooling: Place blood samples on ice immediately after collection and maintain low temperatures (2-8°C) throughout the entire sample preparation process.[6]2. Prompt Processing: Separate plasma from whole blood as soon as possible by centrifugation at a low temperature (e.g., 4°C).3. Acidification: Adjust the pH of the plasma sample to a slightly acidic range (e.g., pH 4.5-5.0) to inhibit esterase activity.[8][9]4. Use of Esterase Inhibitors: Add a specific esterase inhibitor, such as bis(4-nitrophenyl) phosphate (B84403) (BNPP) or dichlorvos, to the collection tubes or immediately after plasma separation.[2][11] The optimal inhibitor and concentration should be determined empirically. |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling procedures. | 1. Standardize Workflow: Ensure a consistent and documented protocol for all sample processing steps, including timing, temperature, and volumes.2. Homogenize Samples: Thoroughly vortex thawed plasma samples to ensure homogeneity before aliquoting for extraction.[7] |
| Poor recovery of this compound after sample extraction. | Suboptimal extraction method. | 1. Method Selection: Protein precipitation with a cold organic solvent like acetonitrile (B52724) is a common and effective method for this compound extraction from plasma.[7]2. pH Adjustment: For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimizing the pH of the sample can improve the extraction efficiency of this compound.[9] |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Review Sample Handling: Ensure all preventative measures against degradation (temperature control, pH, inhibitors) were strictly followed.2. Forced Degradation Study: If feasible, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products and confirm the stability-indicating nature of the analytical method.[10][12] |
Summary of this compound Stability and Sample Handling Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Keep samples on ice (0-4°C) during processing. Store long-term at -20°C or -80°C.[6] | To minimize the activity of plasma esterases that rapidly degrade this compound.[2] |
| pH | Maintain a slightly acidic pH (around 4.5-5.0) in aqueous solutions and consider acidifying plasma samples.[8] | To inhibit base-catalyzed hydrolysis of the methyl ester group.[4] |
| Light | Protect samples from direct light exposure using amber vials or by covering containers. | General best practice to prevent potential photodegradation.[4] |
| Enzymatic Activity | Process blood samples immediately. Consider adding an esterase inhibitor (e.g., BNPP, dichlorvos).[2][11] | To prevent rapid enzymatic hydrolysis by plasma esterases, the primary degradation pathway. |
Experimental Protocols
Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline based on established methods for this compound and similar compounds. Optimization may be required for specific laboratory conditions.
-
Sample Collection: Collect whole blood in tubes containing K2-EDTA as an anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) to clean, labeled polypropylene (B1209903) tubes.
-
(Optional but Recommended) Addition of Esterase Inhibitor: If enzymatic degradation is a significant concern, add a pre-determined concentration of an esterase inhibitor (e.g., a stock solution of BNPP in an organic solvent) to the plasma and vortex briefly.
-
Storage: If not proceeding immediately to extraction, store the plasma samples at -80°C.
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Once thawed, vortex the samples to ensure homogeneity.[7]
-
Protein Precipitation:
-
Pipette a known volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Add a 3-4 fold volume (e.g., 300-400 µL) of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
Visualizations
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
Etripamil and Verapamil: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for etripamil (B607387) and verapamil (B1683045), two calcium channel blockers. While both drugs target L-type calcium channels, their preclinical profiles suggest distinct therapeutic applications, with this compound emerging as a rapid-acting agent for acute conditions and verapamil as a well-established therapy for chronic cardiovascular diseases. This comparison summarizes available preclinical efficacy and safety data, details experimental methodologies, and visualizes key pathways and workflows.
Mechanism of Action
Both this compound and verapamil are non-dihydropyridine L-type calcium channel blockers.[1][2] Their primary mechanism of action involves inhibiting the influx of calcium ions into cardiac cells, particularly at the atrioventricular (AV) node.[3][4] This action slows down electrical conduction and prolongs the refractory period, which is effective in terminating re-entrant arrhythmias that depend on the AV node.[3][5]
Preclinical Efficacy Data
Direct head-to-head preclinical efficacy studies comparing this compound and verapamil in the same animal model of arrhythmia are not publicly available.[1] Therefore, this guide presents the available data for each drug from different preclinical models to facilitate an indirect comparison.
This compound Preclinical Pharmacodynamics
Preclinical studies on this compound have primarily focused on its pharmacodynamic effects, particularly the prolongation of the PR interval on an electrocardiogram (ECG), which is a surrogate marker for its efficacy in slowing AV nodal conduction.
Table 1: Preclinical Pharmacodynamic Effects of Intravenous this compound in Cynomolgus Monkeys [6]
| Dose (mg/kg) | Mean Maximum PR Interval Prolongation (%) |
| 0.025 | 6.60 |
| 0.05 | 6.15 |
| 0.15 | 12.13 |
| 0.3 | 27.38 |
Verapamil Preclinical Efficacy
Preclinical studies on verapamil have demonstrated its efficacy in various animal models of arrhythmias.
Table 2: Preclinical Efficacy of Verapamil in a Canine Model of Ouabain-Induced Ventricular Arrhythmia [1]
| Treatment Group | Mean Reduction in Ventricular Ectopy (%) |
| Saline (Control) | No significant reduction |
| Verapamil | 97 |
| Diltiazem | 68 |
Experimental Protocols
This compound: Intravenous Administration in Conscious Telemetered Cynomolgus Monkeys[3][6]
-
Animal Model: Conscious cynomolgus monkeys equipped with telemetry transmitters for continuous monitoring of ECG and blood pressure.
-
Drug Administration: this compound was administered as a 2-minute intravenous bolus infusion at doses of 0.025, 0.05, 0.15, and 0.3 mg/kg.
-
Pharmacodynamic Assessment: Continuous ECG recordings were used to measure the PR interval. Blood pressure and heart rate were also monitored.
-
Pharmacokinetic Assessment: Blood samples were collected at various time points to determine the plasma concentration of this compound and its inactive metabolite.
Verapamil: Ouabain-Induced Ventricular Arrhythmia in Dogs[1]
-
Animal Model: Anesthetized, closed-chest dogs.
-
Arrhythmia Induction: Ventricular tachycardia was induced by the administration of ouabain, a cardiac glycoside, at an average dose of 65 ± 19 micrograms/kg.
-
Drug Administration: Thirty minutes after the establishment of sustained ventricular tachycardia, animals were treated with an intravenous infusion of verapamil (25-50 micrograms/kg bolus followed by a 5-10 micrograms/kg/min infusion).
-
Efficacy Endpoint: The primary efficacy endpoint was the reduction in ventricular ectopy, measured as the percentage of ectopic beats out of the total number of heartbeats.
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action of this compound and Verapamil.
References
- 1. benchchem.com [benchchem.com]
- 2. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Etripamil and Adenosine in Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological and clinical effects of Etripamil, a novel intranasal L-type calcium channel blocker, and Adenosine (B11128), a long-established intravenous antiarrhythmic agent. The following sections detail their respective mechanisms of action, present available preclinical and clinical data from arrhythmia models, and outline the experimental protocols utilized in key studies. While direct head-to-head preclinical studies are limited, this guide consolidates available data to offer a comparative perspective on their performance.
Mechanism of Action
This compound and Adenosine terminate supraventricular tachycardias, primarily those involving the atrioventricular (AV) node, through distinct molecular mechanisms.
This compound is a non-dihydropyridine L-type calcium channel antagonist.[1] Its primary action is the inhibition of calcium influx through slow calcium channels (Ca_v1.2) in cardiac tissues, with a pronounced effect on the AV node.[1][2] This reduction in calcium entry slows AV nodal conduction and prolongs the AV nodal refractory period, effectively interrupting the re-entrant circuits that sustain arrhythmias like atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[1][3]
Adenosine exerts its antiarrhythmic effects by activating A1 and A2A adenosine receptors in the heart.[1] In the context of arrhythmia termination, the activation of A1 receptors in the AV node is paramount.[1] This receptor activation leads to two key downstream events: the opening of G-protein-coupled inwardly rectifying potassium channels (GIRK), which causes hyperpolarization, and the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) and subsequently inhibits calcium influx.[1][4] The combined effect is a transient block of AV nodal conduction, which terminates re-entrant tachycardias involving the AV node.[1]
Signaling Pathway Diagrams
References
A Comparative Guide to Bioanalytical Methods for Etripamil and its Metabolite in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantification of Etripamil and its primary metabolite, MSP-2030, in human plasma. The focus is on the widely accepted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) assay, with a comparative discussion of potential alternative methods. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate bioanalytical assays for pharmacokinetic and pharmacodynamic studies of this compound.
Introduction to this compound and its Bioanalysis
This compound is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its rapid absorption and short half-life are key features of its clinical profile.[3][4] this compound is quickly metabolized in plasma by esterases to its inactive carboxylic acid metabolite, MSP-2030.[5] Accurate and reliable quantification of both this compound and MSP-2030 is crucial for characterizing the pharmacokinetic profile and ensuring the safety and efficacy of the drug.[6][7]
LC-MS/MS has been the method of choice for the bioanalysis of this compound and its metabolite in clinical trials due to its high sensitivity, selectivity, and robustness.[3][7][8] This guide will detail the validation parameters for a typical LC-MS/MS assay and compare its performance characteristics with other potential analytical techniques.
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis in the plasma, a reaction catalyzed by esterase enzymes, leading to the formation of its inactive metabolite, MSP-2030. This metabolic conversion is a primary determinant of the drug's short duration of action.
Metabolic conversion of this compound to MSP-2030.
Performance Comparison of Bioanalytical Methods
While LC-MS/MS is the established method for this compound quantification, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) are available for the bioanalysis of other small molecule drugs. A direct comparative study for this compound using these methods is not publicly available. The following table compares the expected performance of a validated LC-MS/MS assay for this compound with the typical performance characteristics of HPLC-UV and ELISA for similar small molecules.
| Validation Parameter | LC-MS/MS (this compound - Expected) | HPLC-UV (General for Small Molecules) | ELISA (General for Small Molecules) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Variable, often requires non-linear regression |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL | High ng/mL to low µg/mL | pg/mL to low ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLLOQ) | Within ±15% (±20% at LLOQ) | Within ±20-25% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20-25% |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interfering peaks) | High (antibody-dependent), potential cross-reactivity |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than ESI-MS | Can be significant, requires careful buffer selection |
| Throughput | High | Moderate | High |
Experimental Protocols
Validated LC-MS/MS Assay for this compound and MSP-2030
This protocol is based on established bioanalytical methods for small molecules in plasma and information available for this compound analysis.[6]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of an internal standard working solution (containing stable isotope-labeled this compound-d7 and MSP-2030-d7).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Dilute the supernatant with 200 µL of deionized water containing 0.1% formic acid.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Optimized compound-dependent parameters (declustering potential, collision energy) for this compound, MSP-2030, and their internal standards.
General Protocol for a Hypothetical HPLC-UV Assay
While not the standard for this compound, a hypothetical HPLC-UV method would follow a similar sample preparation process, likely a liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample and concentrate the analytes.
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound.
-
Sensitivity: Generally lower than LC-MS/MS, which may not be sufficient for low plasma concentrations observed in clinical studies.
-
Selectivity: Relies on chromatographic separation to distinguish the analyte from endogenous plasma components, which can be challenging.
General Protocol for a Hypothetical ELISA
An ELISA for this compound would be a competitive immunoassay.
-
Principle: this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Etripamil antibody binding sites, typically coated on a microplate. The signal is inversely proportional to the concentration of this compound in the sample.
-
Sample Preparation: May require less stringent cleanup than chromatographic methods but is highly susceptible to matrix effects.
-
Throughput: Generally high, suitable for screening large numbers of samples.
-
Development: Requires the development of a specific antibody to this compound, which can be time-consuming and costly.
Workflow and Pathway Diagrams
LC-MS/MS Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound and MSP-2030 in plasma samples.
Bioanalysis workflow for this compound and MSP-2030.
Simplified Signaling Pathway of this compound
This compound's primary mechanism of action is the blockade of L-type calcium channels in cardiac cells, particularly in the atrioventricular (AV) node. This reduces the influx of calcium, slowing AV nodal conduction and interrupting the re-entrant tachycardia circuit.[1][9]
This compound's mechanism of action in cardiomyocytes.
Conclusion
The validated LC-MS/MS assay stands as the gold standard for the quantitative analysis of this compound and its metabolite, MSP-2030, in human plasma. Its superior sensitivity, specificity, and accuracy make it the most reliable method for supporting pharmacokinetic studies in the clinical development of this compound. While alternative methods like HPLC-UV and ELISA exist for the bioanalysis of other small molecules, their application to this compound would likely present challenges in terms of sensitivity and specificity, respectively. For regulated bioanalysis supporting drug development, a thoroughly validated LC-MS/MS method is the recommended approach to ensure the generation of high-quality and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. foundryjournal.net [foundryjournal.net]
- 6. aptamergroup.com [aptamergroup.com]
- 7. milestonepharma.com [milestonepharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Etripamil: A Comparative Guide to its In-Vitro and In-Vivo Antiarrhythmic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo antiarrhythmic effects of Etripamil (B607387), a novel, intranasally administered L-type calcium channel blocker. Developed for the patient-led, rapid termination of paroxysmal supraventricular tachycardia (PSVT), this compound's unique pharmacological profile and delivery system present a significant advancement in arrhythmia management. This document synthesizes key experimental data, details the methodologies of pivotal studies, and visually represents its mechanism of action and clinical trial workflows to offer a thorough understanding of its performance relative to established alternatives.
In-Vitro Profile: Multi-Ion Channel Blockade
This compound's primary antiarrhythmic effect stems from its potent blockade of L-type calcium channels (CaV1.2), which is crucial for slowing conduction through the atrioventricular (AV) node.[1] However, in-vitro studies have revealed a more complex mechanism involving the modulation of multiple cardiac ion channels. This multi-channel activity may contribute to its overall antiarrhythmic properties.[1][2]
Table 1: In-Vitro Effects of this compound on Cardiac Ion Channels
| Ion Channel | Current | Species | Cell Type | This compound Concentration | Effect | Reference |
| CaV1.2 | ICa,L | Human | Atrial Cardiomyocytes | 100 µM | 31% block | [1] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 1 µM | Significant reduction | [1] |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 100 µM | 59% block | [1] |
| KV1.5 | IKur | Human | Atrial Cardiomyocytes | 100 µM | Potent block | [1] |
| hERG | IKr | Human | Atrial Cardiomyocytes | - | Inhibition | [1] |
| TASK-1 | IK,TASK-1 | Human | Atrial Cardiomyocytes | - | Inhibition | [1] |
In-Vivo Efficacy: Clinical Trial Evidence
The in-vivo antiarrhythmic effects of this compound have been extensively studied in a series of clinical trials, most notably the NODE-1, NODE-301, and RAPID trials. These studies have demonstrated this compound's ability to rapidly convert PSVT to sinus rhythm in a real-world, patient-administered setting.
Table 2: Comparison of In-Vivo Efficacy of this compound and Alternatives for PSVT Termination
| Treatment | Route of Administration | Onset of Action | Efficacy (Conversion to Sinus Rhythm) | Key Adverse Events |
| This compound (70mg) | Intranasal | ~7 minutes | RAPID Trial: 64.3% conversion at 30 min (vs. 31.2% placebo)[3][4]. Median time to conversion: 17.2 min (vs. 53.5 min placebo)[3]. NODE-301: 54% conversion at 30 min (vs. 35% placebo)[5]. | Nasal discomfort, nasal congestion, rhinorrhea (generally mild and transient)[3][5]. |
| Adenosine | Intravenous | Seconds | >90% conversion (12mg dose)[6] | Flushing, chest discomfort, dyspnea, sense of impending doom (transient) |
| Verapamil | Intravenous | 1-3 minutes | High efficacy, comparable to adenosine[7] | Hypotension, bradycardia, AV block[8] |
| Diltiazem | Intravenous | 2-7 minutes | High efficacy, comparable to adenosine[7] | Hypotension, bradycardia, AV block[6] |
| Vagal Maneuvers | Physical Maneuver | Immediate | Often ineffective | - |
| "Pill-in-the-pocket" (e.g., Flecainide) | Oral | 30+ minutes | Slower onset, variable efficacy[9] | Proarrhythmic risk in certain patient populations[10] |
Experimental Protocols
In-Vitro: Patch-Clamp Analysis of this compound on Isolated Cardiomyocytes
Objective: To characterize the effects of this compound on individual cardiac ion channels.
Methodology:
-
Cell Isolation: Human atrial cardiomyocytes are enzymatically isolated from atrial appendage tissue obtained during cardiac surgery.[9]
-
Whole-Cell Patch-Clamp Recording:
-
Isolated cardiomyocytes are placed in a recording chamber on an inverted microscope and superfused with an external solution (e.g., Tyrode's solution).
-
Borosilicate glass micropipettes (2-5 MΩ) filled with an internal solution are used to form a high-resistance (giga-ohm) seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ionic currents.[11]
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure the currents flowing through different ion channels (e.g., CaV1.2, NaV1.5, hERG).
-
Drug Application: this compound is applied to the superfusion solution at various concentrations to determine its effect on the targeted ion channel currents.
-
Data Analysis: The recorded currents are analyzed to determine the extent of channel block and to calculate parameters such as the half-maximal inhibitory concentration (IC50).
In-Vivo: Randomized Controlled Trials for PSVT Termination (Adapted from NODE-301 and RAPID Trials)
Objective: To evaluate the efficacy and safety of self-administered intranasal this compound for the termination of spontaneous PSVT episodes in a real-world setting.[5][12]
Methodology:
-
Patient Population: Adult patients with a documented history of symptomatic PSVT episodes lasting 20 minutes or longer.[7][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][12]
-
Procedure:
-
Patients undergo a screening visit and a medically supervised test dose of this compound to ensure safety and tolerability.[5]
-
Eligible patients are randomized to receive either this compound (70mg) or a placebo nasal spray to be used at home.[5][12]
-
Upon the onset of PSVT symptoms, patients are instructed to first attempt a vagal maneuver.[3]
-
If symptoms persist, the patient self-administers the study drug.
-
In the RAPID trial, a second dose could be administered if symptoms continued for 10 minutes after the first dose.[3]
-
Patients apply a cardiac monitoring device (e.g., an ECG patch) to record their heart rhythm for a specified period after drug administration.[13]
-
-
Primary Endpoint: The primary efficacy endpoint is typically the time to conversion of PSVT to sinus rhythm within a predefined timeframe (e.g., 30 minutes).[3][5]
-
Data Analysis: The ECG recordings are analyzed by an independent adjudication committee to confirm the diagnosis of PSVT and to determine the time of conversion to sinus rhythm.[5] Safety and tolerability are assessed through the reporting of adverse events.
Visualizations
Caption: Signaling pathway of this compound's multi-channel blockade in cardiomyocytes.
Caption: Experimental workflow for the RAPID clinical trial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAPID: Positive Top-line Results for this compound Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 5. ahajournals.org [ahajournals.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 11. benchchem.com [benchchem.com]
- 12. Self-administered intranasal this compound using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Comparative analysis of Etripamil's safety profile with other calcium channel blockers
A comprehensive review for researchers and drug development professionals of the safety and experimental protocols of Etripamil (B607387) in comparison to established calcium channel blockers such as Verapamil (B1683045), Diltiazem (B1670644), and Amlodipine (B1666008).
Introduction
This compound is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its unique route of administration and rapid onset and offset of action are designed to offer a patient-centric approach to managing PSVT episodes outside of a healthcare setting. This guide provides a comparative analysis of the safety profile of this compound with other widely used calcium channel blockers (CCBs), including the non-dihydropyridines Verapamil and Diltiazem, and the dihydropyridine (B1217469) Amlodipine. The information presented is based on a thorough review of published clinical trial data and is intended for researchers, scientists, and drug development professionals.
Comparative Safety Profile: this compound vs. Other Calcium Channel Blockers
The safety profiles of this compound, Verapamil, Diltiazem, and Amlodipine have been evaluated in numerous clinical trials. The following tables summarize the incidence of common and serious adverse events associated with each medication. It is important to note that the patient populations and indications for these drugs in the cited trials may differ, which can influence the observed adverse event rates. This compound has been primarily studied for the acute treatment of PSVT, Verapamil and Diltiazem for both acute PSVT and other cardiovascular conditions, and Amlodipine primarily for hypertension.
Table 1: Incidence of Common Adverse Events (%)
| Adverse Event | This compound (RAPID Trial)[2] | Verapamil (Intravenous, PSVT)[3] | Diltiazem (Intravenous, PSVT)[4][5] | Amlodipine (Hypertension)[6][7] |
| Nasal Discomfort | 23 | N/A | N/A | N/A |
| Nasal Congestion | 13 | N/A | N/A | N/A |
| Rhinorrhea | 9 | N/A | N/A | N/A |
| Hypotension | N/A | 1.5 | 3.2 - 6.0 | N/A |
| Bradycardia | N/A | 1.2 | N/A | N/A |
| Dizziness | N/A | 1.2 | N/A | 2.7 |
| Headache | N/A | 1.2 | N/A | 1.6 |
| Nausea | N/A | 0.9 | N/A | N/A |
| Abdominal Discomfort | N/A | 0.6 | N/A | N/A |
| Ankle Edema | N/A | N/A | N/A | 15.6 |
| Flushing | N/A | N/A | N/A | N/A |
| Elevation of Liver Enzymes | N/A | N/A | N/A | 3.9 |
N/A: Not Applicable or Not Reported in the cited studies.
Table 2: Serious Adverse Events and Contraindications
| Drug | Serious Adverse Events | Contraindications |
| This compound | No serious adverse events related to the drug were reported in the RAPID trial.[8][9] | Systolic blood pressure <90 mmHg, history of severe symptoms of hypotension during PSVT, certain atrial arrhythmias not involving the AV node, history of allergic reaction to verapamil.[8] |
| Verapamil | Severe tachycardia, symptomatic hypotension.[3] Rare cases of seizures.[3] Can aggravate PSVT in some cases.[10] | Severe hypotension, cardiogenic shock, sick sinus syndrome (without a pacemaker), second- or third-degree AV block (without a pacemaker), patients with atrial fibrillation or flutter and an accessory bypass tract (e.g., Wolff-Parkinson-White syndrome).[11] |
| Diltiazem | Hypotension, slow ventricular rate in patients with sick sinus syndrome.[5] | Sick sinus syndrome (except with a functioning ventricular pacemaker), severe hypotension, documented hypersensitivity, acute myocardial infarction with pulmonary congestion, concurrent intravenous beta-blocker administration, wide complex ventricular tachycardia, atrial fibrillation or flutter with an accessory bypass tract.[11] |
| Amlodipine | Can be associated with peripheral edema, shock, and dyspnea.[12] | Known sensitivity to amlodipine. |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting and comparing safety and efficacy data. The following sections outline the key aspects of the pivotal clinical trials for this compound and provide an overview of typical trial designs for Verapamil, Diltiazem, and Amlodipine.
This compound: The RAPID Trial (NODE-301 Part 2)
The RAPID trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study designed to evaluate the efficacy and safety of self-administered intranasal this compound for the termination of PSVT in an at-home setting.[2][8][9]
-
Inclusion Criteria: Patients aged ≥18 years with a documented history of symptomatic, sustained PSVT episodes lasting at least 20 minutes.[2][9]
-
Exclusion Criteria: Systolic blood pressure <90 mmHg, manifest pre-excitation on ECG (e.g., Wolff-Parkinson-White syndrome), second- or third-degree AV block, ventricular arrhythmias, and atrial arrhythmias not involving the AV node (e.g., atrial fibrillation, atrial flutter).[2][9]
-
Dosing Regimen: Participants self-administered an initial dose of this compound 70 mg or placebo. If symptoms persisted after 10 minutes, a second dose of the same treatment was administered.[8][9] Prior to randomization, all participants received a test dose of this compound to assess tolerability.[8]
-
Primary Endpoint: The primary efficacy endpoint was the time to conversion of an adjudicated episode of PSVT to sinus rhythm within 30 minutes of study drug administration.[8]
-
Secondary Endpoints: Secondary endpoints included symptomatic improvement, the need for additional medical interventions, and emergency department visits.[9]
Verapamil, Diltiazem, and Amlodipine: Typical Clinical Trial Designs
Clinical trials for intravenous Verapamil and Diltiazem in the context of acute PSVT termination are typically randomized, double-blind, placebo-controlled studies conducted in a hospital or clinical setting.
-
Verapamil (PSVT):
-
Inclusion Criteria: Patients with inducible or spontaneous PSVT.
-
Exclusion Criteria: Hypotension, heart failure, sick sinus syndrome, and AV block.
-
Dosing Regimen: Intravenous bolus injection, often followed by a continuous infusion if necessary.
-
Primary Endpoint: Conversion of PSVT to sinus rhythm.
-
Secondary Endpoints: Time to conversion, recurrence of PSVT, and incidence of adverse events.
-
-
Diltiazem (PSVT):
-
Inclusion Criteria: Patients with inducible sustained supraventricular tachycardia.[4]
-
Exclusion Criteria: Similar to Verapamil, including pre-existing conduction abnormalities.
-
Dosing Regimen: Intravenous bolus injection, with doses often weight-based (e.g., 0.25 mg/kg).[4][13] A second bolus may be administered if the initial dose is ineffective.[13]
-
Primary Endpoint: Termination of supraventricular tachycardia.[4]
-
Secondary Endpoints: Time to termination, electrophysiological effects, and safety assessments.[4]
-
-
Amlodipine (Hypertension):
-
Inclusion Criteria: Patients with a diagnosis of hypertension (e.g., systolic blood pressure ≥140 mmHg and/or diastolic blood pressure ≥90 mmHg).[6][14]
-
Exclusion Criteria: Severe hypertension, secondary hypertension, and significant cardiovascular comorbidities.[14]
-
Dosing Regimen: Once-daily oral administration, with dose titration based on blood pressure response (e.g., starting at 5 mg and titrating to 10 mg).[6][15]
-
Primary Endpoint: Change from baseline in systolic and/or diastolic blood pressure.
-
Secondary Endpoints: Percentage of patients achieving blood pressure control, incidence of adverse events.
-
Signaling Pathways and Experimental Workflows
L-Type Calcium Channel Blocker Signaling Pathway
Calcium channel blockers exert their therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. In the context of PSVT, the primary site of action is the atrioventricular (AV) node.
References
- 1. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Intravenous diltiazem for termination of reentrant supraventricular tachycardia: a placebo-controlled, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effect of intravenous diltiazem in the acute management of paroxysmal supraventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized controlled trial on the blood pressure–lowering effect of amlodipine and nifedipine‐GITS in sustained hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ichgcp.net [ichgcp.net]
- 9. Podcast on Self-administered Intranasal this compound for Symptomatic Paroxysmal Supraventricular Tachycardia: The RAPID Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The paradoxical adverse effect of verapamil for treating clinical paroxysmal supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Adverse events associated with amlodipine: a pharmacovigilance study using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
In-Vitro Potency of Etripamil, Verapamil, and Diltiazem: A Comparative Guide for Researchers
A detailed analysis of the in-vitro potency of the novel, short-acting L-type calcium channel blocker, Etripamil, in comparison to the established drugs, Verapamil (B1683045) and Diltiazem (B1670644). This guide provides an objective look at their effects on cardiac ion channels, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Introduction
This compound, a novel non-dihydropyridine L-type calcium channel blocker, is under investigation for the rapid, patient-administered termination of paroxysmal supraventricular tachycardia (PSVT).[1] Its primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which slows atrioventricular (AV) nodal conduction.[2] Verapamil and Diltiazem are well-established calcium channel blockers used for similar indications.[3][4] This guide offers a comparative in-vitro potency analysis of these three compounds, focusing on their effects on the CaV1.2 channel and other cardiac ion channels.
Comparative In-Vitro Potency
The in-vitro potency of this compound, Verapamil, and Diltiazem is primarily characterized by their ability to block L-type calcium channels (CaV1.2). However, emerging evidence indicates that this compound also modulates other cardiac ion channels, suggesting a more complex pharmacological profile. The following table summarizes the available quantitative data on the in-vitro potency of these three drugs. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Drug | Target Ion Channel | Cell Line | Potency (IC50) / % Inhibition | Reference |
| This compound | CaV1.2 (L-type Calcium Channel) | - | 31% inhibition @ 100 µM | [5] |
| TASK-1 (Potassium Channel) | Xenopus oocytes | 18.7 µM | [5] | |
| KV1.5 (Potassium Channel) | Xenopus oocytes | 74% inhibition @ 100 µM | [5] | |
| TASK-3 (Potassium Channel) | Xenopus oocytes | 74% inhibition @ 100 µM | [5] | |
| hERG (Potassium Channel) | Xenopus oocytes | 82% inhibition @ 100 µM | [5] | |
| Kir3.1/3.4 (Potassium Channel) | Xenopus oocytes | 59% inhibition @ 100 µM | [5] | |
| KCNQ1/KCNE1 (Potassium Channel) | Xenopus oocytes | 71% inhibition @ 100 µM | [5] | |
| NaV1.5 (Sodium Channel) | Xenopus oocytes | 59% inhibition @ 100 µM | [5] | |
| Verapamil | CaV1.2 (L-type Calcium Channel) | HEK-293 | 8.15 µM | [6] |
| CaV1.2 (L-type Calcium Channel) | - | 0.25 - 15.5 µM | [7] | |
| CaV1.2 (L-type Calcium Channel) | - | 0.9 µM (ICa-step) | [8] | |
| Diltiazem | CaV1.2 (Cardiac Splice Variant) | HEK-293 | 77 ± 13 µM | [9] |
| CaV1.2 (Smooth Muscle Splice Variant) | HEK-293 | 87 ± 13 µM | [9] | |
| CaV1.2 (L-type Calcium Channel) | - | 11 µM | [10] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for all three drugs is the blockade of L-type calcium channels, which reduces the influx of calcium ions into cardiac and vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in slowed AV nodal conduction, reduced myocardial contractility, and vasodilation. This compound's additional effects on other ion channels may contribute to its overall antiarrhythmic properties.
Experimental Protocols
The in-vitro potency of these compounds is typically determined using electrophysiological techniques, such as patch-clamp assays, or fluorescence-based assays that measure intracellular calcium levels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated cells.
Methodology:
-
Cell Preparation: Cells expressing the target ion channel (e.g., HEK-293 cells stably expressing CaV1.2 or isolated cardiomyocytes) are cultured and prepared for recording.
-
Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.
-
Drug Application: The cells are perfused with solutions containing increasing concentrations of the test compound (this compound, Verapamil, or Diltiazem).
-
Data Analysis: The peak current amplitude is measured at each drug concentration. A concentration-response curve is then generated to calculate the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the maximal current.
Fluorescence-Based Calcium Influx Assay
This high-throughput screening method measures changes in intracellular calcium concentration using fluorescent indicators.
Methodology:
-
Cell Preparation: Cells expressing the L-type calcium channels are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Depolarization: A depolarizing agent (e.g., potassium chloride) is added to open the voltage-gated calcium channels, leading to calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium influx by the test compound is used to determine its potency.
Conclusion
This compound, Verapamil, and Diltiazem are all potent blockers of L-type calcium channels. While Verapamil and Diltiazem have well-characterized potencies on CaV1.2, the available data for this compound suggests a broader spectrum of activity, with inhibitory effects on multiple cardiac ion channels. This multi-channel modulation may contribute to its antiarrhythmic efficacy. The provided IC50 values and percent inhibition data offer a basis for comparison; however, it is crucial to consider the different experimental conditions under which these values were obtained. Further head-to-head in-vitro studies under standardized conditions are needed for a more definitive comparison of the potency of these three important cardiovascular drugs.
References
- 1. This compound | 1593673-23-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. meded101.com [meded101.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of verapamil and diltiazem on calcium-dependent electrical activity in cardiac Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparative effects of diltiazem and verapamil on atrioventricular conduction and atrioventricular reentry tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Etripamil Compared to Other Antiarrhythmics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its unique pharmacokinetic profile, characterized by a rapid onset and short duration of action, is designed to enable patient self-administration outside of a healthcare setting.[1] As with any therapeutic agent, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This guide provides a comparative analysis of the off-target effects of this compound relative to other established non-dihydropyridine calcium channel blockers, namely verapamil (B1683045) and diltiazem (B1670644), supported by available clinical and preclinical data and detailed experimental methodologies.
This compound's primary mechanism of action involves the inhibition of L-type calcium channels (Ca_v1.2) in cardiac tissue.[1] By blocking the influx of calcium ions through these channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period.[1] This action effectively interrupts the reentrant circuits responsible for most forms of PSVT.[1] While specific proprietary data on this compound's comprehensive off-target binding affinities are not publicly available, its clinical safety profile provides valuable insights into its selectivity.[1]
Comparative Analysis of Off-Target Effects
The off-target effects of antiarrhythmic drugs can lead to a range of adverse events. For non-dihydropyridine calcium channel blockers, these effects are often extensions of their primary pharmacological action on calcium channels in non-cardiac tissues or interactions with other ion channels and receptors.
Quantitative Data Summary: Clinical Adverse Events
The following table summarizes the reported adverse events from clinical trials of this compound and the known common adverse effects of verapamil and diltiazem. These clinical observations can indirectly indicate potential off-target activities.
| Adverse Event Category | This compound (Intranasal) | Verapamil (Oral/IV) | Diltiazem (Oral/IV) | Potential Off-Target Implication |
| Local Administration Site | Nasal discomfort (23%), Nasal congestion (13%), Rhinorrhea (9%)[2] | N/A | N/A | Related to administration route, not systemic off-target effects. |
| Cardiovascular | Generally well-tolerated without symptomatic hypotension.[3] Bradycardia, AV block (rare)[4] | Bradycardia, AV block, Hypotension, Worsening heart failure[4][5] | Bradycardia, AV block, Hypotension, Edema[4] | Extension of on-target effects on cardiac and vascular L-type calcium channels. Verapamil has a more pronounced negative inotropic effect.[5] |
| Gastrointestinal | Not frequently reported | Constipation (common)[6][7] | Nausea, Constipation (less common than verapamil)[6] | Blockade of L-type calcium channels in gastrointestinal smooth muscle. |
| Neurological | Not frequently reported | Dizziness, Headache[6] | Dizziness, Headache[6] | Vasodilatory effects on cerebral blood vessels. |
| Other | Throat irritation | Gingival hyperplasia[8] | Flushing, Rash[6] | Varied mechanisms. |
Data for this compound is primarily from clinical trials for PSVT.[2] Data for Verapamil and Diltiazem is from established literature on their use for various cardiovascular conditions.[4][5][6][7][8]
Experimental Protocols for Assessing Off-Target Effects
A comprehensive assessment of off-target effects involves a battery of in vitro and in vivo assays. While specific protocols for this compound are proprietary, the following sections describe standard methodologies used in drug development.[1]
Radioligand Binding Assays
This technique is fundamental for determining the binding affinity of a compound to a wide array of receptors, ion channels, and transporters.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for various molecular targets.
-
Materials:
-
Radioligand (e.g., [³H]-labeled) specific for the target of interest.
-
Membrane preparations from cells expressing the target receptor or ion channel.
-
Test compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) through non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[1]
-
Ion Channel Screening using Automated Patch-Clamp Electrophysiology
This method provides functional data on the effect of a compound on various ion channels.
-
Objective: To determine the inhibitory effect (IC₅₀) of a test compound on a panel of cardiac and non-cardiac ion channels (e.g., hERG, Na_v1.5, K_v channels).
-
Materials:
-
Cell lines stably expressing the ion channel of interest.
-
Automated patch-clamp system.
-
Intracellular and extracellular recording solutions.
-
Test compound at various concentrations.
-
-
Procedure:
-
Cells are captured on a planar patch-clamp chip.
-
A whole-cell patch configuration is established.
-
Specific voltage protocols are applied to elicit ionic currents through the channel of interest.
-
The baseline current is recorded.
-
The test compound is applied at increasing concentrations, and the current is recorded at each concentration.
-
The percentage of current inhibition is calculated for each concentration.
-
An IC₅₀ value is determined by fitting the concentration-response data to a logistic equation.
-
Mandatory Visualizations
Signaling Pathway of L-type Calcium Channel Blockers
Caption: Signaling pathway of non-dihydropyridine L-type calcium channel blockers in cardiomyocytes.
Experimental Workflow for Off-Target Binding Assessment
Caption: A typical workflow for a radioligand binding assay to determine binding affinity.
Conclusion
This compound represents a significant advancement in the acute management of PSVT, offering a rapid onset of action through intranasal administration.[1] Based on available clinical data, its off-target effect profile appears to be favorable and primarily localized to the administration site.[2][9] Systemic adverse events are generally mild and consistent with the on-target mechanism of L-type calcium channel blockade.[10]
In comparison, older non-dihydropyridine calcium channel blockers like verapamil and diltiazem have well-documented off-target effects, such as significant constipation with verapamil, which are less prominent or not reported for this compound.[5][6] Verapamil also exhibits a more potent negative inotropic effect, which can be detrimental in patients with heart failure.[5] The rapid metabolism of this compound to an inactive metabolite likely contributes to its favorable safety profile and reduced potential for sustained off-target effects.[1]
While direct comparative preclinical data on a broad panel of off-targets are not publicly available for this compound, the extensive clinical trial program provides strong evidence of its safety and tolerability. For drug development professionals, the assessment of this compound's off-target profile underscores the importance of a comprehensive evaluation using methodologies such as radioligand binding assays and ion channel screening to ensure a thorough understanding of a new chemical entity's pharmacological profile. Future research and post-market surveillance will continue to refine our understanding of this compound's place in therapy and its comparative safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
- 6. A comparative review of the adverse effects of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. How Do Class IV Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. Efficacy and Safety of Intranasal this compound for Paroxysmal Supraventricular Tachycardia: Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Podcast on Self-administered Intranasal this compound for Symptomatic Paroxysmal Supraventricular Tachycardia: The RAPID Trial - PMC [pmc.ncbi.nlm.nih.gov]
Etripamil's Cardiac Contractility Profile: A Comparative Analysis with Traditional Calcium Channel Blockers
For Immediate Release to the Scientific Community
This guide offers a comparative analysis of the cardiac contractility effects of etripamil (B607387), a novel intranasal L-type calcium channel blocker, against established non-dihydropyridine calcium channel blockers (CCBs), verapamil (B1683045) and diltiazem (B1670644). This document is intended for researchers, scientists, and drug development professionals interested in the cardiovascular pharmacology of this new therapeutic agent.
While direct head-to-head preclinical studies comparing the inotropic effects of this compound with other CCBs are not extensively available in the public domain, this guide synthesizes the existing preclinical and clinical data for this compound and contextualizes it with the well-established cardiac effects of verapamil and diltiazem.[1] A significant portion of the available research on this compound has focused on its efficacy in terminating paroxysmal supraventricular tachycardia (PSVT), its primary indication.[2][3][4][5]
Executive Summary
This compound is a novel, fast-acting, intranasally delivered non-dihydropyridine L-type calcium channel blocker.[2][6] Like other drugs in its class, such as verapamil and diltiazem, this compound's mechanism of action involves the blockade of L-type calcium channels, which are crucial for cardiac myocyte contraction.[2][7][8] A key differentiator of this compound is its rapid onset and short half-life, designed for on-demand, patient-administered treatment of PSVT.[6][9][10]
Non-dihydropyridine CCBs are known to exert a negative inotropic effect, meaning they decrease the force of cardiac contraction.[11] This is a direct consequence of reducing calcium influx into cardiac cells.[8] While the negative inotropic potential of this compound is an important consideration, its safety profile in clinical trials for PSVT suggests that at therapeutic doses administered intranasally, significant adverse effects on cardiac contractility have not been a prominent issue.[5]
Comparative Data Overview
The following tables summarize the known properties of this compound in comparison to verapamil and diltiazem. It is important to note the absence of direct comparative quantitative data on cardiac contractility for this compound.
| Drug | Class | Administration Route | Primary Indication | Onset of Action | Half-Life | Known Impact on Cardiac Contractility |
| This compound | Non-dihydropyridine CCB | Intranasal | Paroxysmal Supraventricular Tachycardia (PSVT) | Rapid (minutes)[2] | Short (approx. 20 minutes)[6] | Expected to have a negative inotropic effect based on its mechanism of action. Clinical data for PSVT has not highlighted this as a significant adverse event. |
| Verapamil | Non-dihydropyridine CCB | Oral, Intravenous | Hypertension, Angina, Arrhythmias | Oral: 30 min; IV: 1-5 min | 3-7 hours | Well-established negative inotropic effect.[8] Can reduce myocardial contractility. |
| Diltiazem | Non-dihydropyridine CCB | Oral, Intravenous | Hypertension, Angina, Arrhythmias | Oral: 30-60 min; IV: 2-7 min | 3.5-9 hours | Known to have a negative inotropic effect, though generally considered less pronounced than verapamil. |
Signaling Pathway of Non-Dihydropyridine CCBs in Cardiac Myocytes
The following diagram illustrates the mechanism by which non-dihydropyridine CCBs, including this compound, reduce cardiac contractility.
Caption: Signaling pathway of non-dihydropyridine CCBs leading to reduced cardiac contractility.
Experimental Protocols for Assessing Cardiac Contractility
To directly compare the inotropic effects of this compound with other CCBs, established preclinical experimental models would be utilized. The following are detailed methodologies for two such key experiments.
Isolated Langendorff-Perfused Heart Preparation
This ex vivo model allows for the assessment of cardiac function in the absence of systemic neurohormonal influences.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.
-
Heart Isolation: Animals are anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Contractility Measurement: A fluid-filled balloon is inserted into the left ventricle, connected to a pressure transducer to measure left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and the rate of pressure decay (-dP/dt).
-
Drug Administration: After a stabilization period, a baseline recording is taken. This compound, verapamil, or diltiazem is then infused into the perfusion buffer at increasing concentrations.
-
Data Analysis: Dose-response curves are generated to compare the negative inotropic effects of the different CCBs.
Isolated Papillary Muscle Preparation
This model provides a direct measure of myocardial muscle function.
Methodology:
-
Muscle Isolation: The heart is excised, and the right or left ventricular papillary muscle is carefully dissected.
-
Mounting: The muscle is mounted vertically in an organ bath containing oxygenated Tyrode's solution at 37°C. One end is attached to a force transducer, and the other to a fixed point.
-
Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Contractility Measurement: The isometric developed tension and its rate of rise and fall are recorded.
-
Drug Application: After equilibration, cumulative concentration-response curves are constructed by adding increasing concentrations of this compound, verapamil, or diltiazem to the organ bath.
-
Data Analysis: The IC50 values (concentration causing 50% inhibition of developed tension) for each drug are calculated and compared.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a comparative study of CCB effects on cardiac contractility using an isolated tissue model.
Caption: Experimental workflow for comparing the inotropic effects of CCBs.
Conclusion
This compound represents a significant innovation in the management of PSVT due to its novel intranasal delivery and rapid, short-acting pharmacokinetics. Based on its mechanism as a non-dihydropyridine CCB, a negative inotropic effect is an intrinsic property. However, the available clinical data for its use in PSVT has not indicated this to be a primary safety concern.
Future preclinical research employing the methodologies outlined in this guide is warranted to provide a direct quantitative comparison of the cardiac contractility effects of this compound relative to established CCBs like verapamil and diltiazem. Such studies will further elucidate the complete cardiovascular profile of this promising new therapeutic agent.
References
- 1. Effects of verapamil on myocardial contractility, cardiac adenosine 3,'5'-monophosphate and heart phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. youtube.com [youtube.com]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chronic verapamil treatment depresses automaticity and contractility in isolated cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]
- 7. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of verapamil in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparing Excitable Cardiac Papillary Muscle and Cardiac Slices for Functional Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of Etripamil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to rigorous safety and handling protocols. This guide provides essential safety and logistical information for the proper disposal of etripamil (B607387), an investigational, short-acting, L-type calcium channel blocker. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Core Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, as with any investigational compound, it is paramount to observe standard laboratory safety precautions to minimize exposure and ensure a safe working environment.[2][3]
Key Handling Practices:
-
Engineering Controls: Always work in a well-ventilated area.[3] An accessible safety shower and eyewash station are essential.[1][3]
-
Personal Protective Equipment (PPE): Use appropriate PPE to avoid contact with eyes, skin, and clothing.[3] This includes chemically resistant gloves, safety goggles with side-shields, and a lab coat or other protective clothing.[3]
-
Safe Handling: Prevent the formation of dust and aerosols.[2][3] Do not ingest or inhale the substance.[3]
Quantitative and Identification Data
To ensure proper identification and handling, the following information for this compound is summarized below.
| Property | Value |
| CAS Number | 1593673-23-4[1][2] |
| Molecular Formula | C27H36N2O4[1] |
| Molecular Weight | 452.59[1] |
| GHS Classification | Not a hazardous substance or mixture[1] |
| Synonyms | MSP-2017; (-)-MSP-2017[1][4] |
Procedural Guidance for this compound Disposal
The disposal of pharmaceutical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] While this compound's SDS does not classify it as hazardous, best practices for investigational drugs often necessitate treating all related waste with a higher degree of caution. The following steps provide a comprehensive disposal plan.
Step 1: Waste Characterization and Segregation It is crucial to first consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is considered hazardous waste under local or institutional guidelines.[7] All waste materials should be disposed of in accordance with local, state, and federal regulations.[3] Segregate waste into the following categories:
-
Waste this compound: Unused, expired, or contaminated bulk powder or solutions.
-
Contaminated Materials: Items that have come into contact with this compound, such as gloves, bench paper, lab coats, and absorbent materials from spills.[3]
-
Empty Containers: Vials and other containers that held this compound.[3]
Step 2: Waste this compound Disposal Waste this compound should be disposed of as hazardous waste through a licensed disposal company.[3]
-
Collect all waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
The container label should include the words "Hazardous Waste Pharmaceuticals".[8]
-
Arrange for pickup and disposal through your institution's EHS department or an approved hazardous waste vendor.[7]
Step 3: Contaminated Materials Disposal Any materials that have been contaminated with this compound should be handled as hazardous waste.[3]
-
Collect all contaminated items in a designated, labeled container separate from regular trash.[3]
-
This waste should be managed and disposed of following the same protocol as waste this compound.[3]
Step 4: Empty Container Disposal Even empty containers require proper handling to ensure no residual compound enters the environment.
-
Thoroughly rinse empty containers with a suitable solvent.[3]
-
Collect the solvent rinsate and manage it as hazardous waste.[3]
-
Once cleaned and decontaminated, the containers can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.[3] Be sure to scratch out all personal or proprietary information on any labels before disposal.[9]
Important Note: Under the EPA's 2019 Final Rule, the sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste is strictly prohibited.[10] It is best practice to avoid sewering any pharmaceutical waste, regardless of its classification.[10]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of different types of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1593673-23-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. pharmalogistics.com [pharmalogistics.com]
Essential Safety and Logistical Information for Handling Etripamil
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational products like Etripamil are paramount. This guide provides comprehensive, step-by-step procedures for the use of personal protective equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain experimental integrity.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory safety practices for non-hazardous substances to prevent direct contact and aerosol inhalation.[1][2]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles | Should be equipped with side-shields to protect against splashes.[1][2] |
| Hand Protection | Protective gloves | Chemically resistant gloves are recommended.[1] |
| Body Protection | Impervious clothing | A lab coat or other protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Suitable respirator | To be used in areas with adequate ventilation to prevent the formation of dust and aerosols.[1][2] |
Note: No specific occupational exposure limits (OELs) have been established for this compound.[2]
Experimental Protocols: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Engineering Controls:
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not ingest or inhale the substance.[1]
-
Ground and bond all bulk transfer equipment to prevent static discharge.
-
When handling, use appropriate personal protective equipment as detailed in the table above.
-
Wash hands and any exposed skin thoroughly after removing PPE.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed when not in use.[1]
Accidental Release and First Aid Measures
Immediate and appropriate action is crucial in the event of an accidental release or exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Spill Response: In the event of a spill, wear full personal protective equipment. Avoid breathing vapors, mist, or gas. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[1]
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Waste this compound | Dispose of as hazardous waste through a licensed disposal company.[1] |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, lab coats, absorbent materials) should be collected in a designated, labeled container and disposed of as hazardous waste.[1] |
| Empty Containers | Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, containers can be disposed of as non-hazardous waste.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
